5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKYRUNAMGSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382414 | |
| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244126-64-5 | |
| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
CAS Number: 244126-64-5
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its emerging role as a scaffold in the development of novel therapeutics, particularly as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₁₀H₅F₃O₂S and a molecular weight of 246.21 g/mol .[1] The presence of the trifluoromethyl group at the 5-position significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug candidates.
| Property | Value | Reference(s) |
| CAS Number | 244126-64-5 | [2] |
| Molecular Formula | C₁₀H₅F₃O₂S | |
| Molecular Weight | 246.21 g/mol | |
| Appearance | Dark cream solid | [1] |
| Melting Point | 190-196 ºC | [1] |
| Purity | ≥ 95-99% (commercially available) | [1][2] |
| MDL Number | MFCD03012933 | [1] |
| PubChem ID | 2783043 | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
One common approach involves the cyclization of a substituted thiophenol with a pyruvate derivative. For the synthesis of the target molecule, a plausible route would start from 4-(trifluoromethyl)thiophenol.
Hypothetical Synthetic Workflow:
General Experimental Protocol (Adapted from Benzothiophene Synthesis Literature):
-
S-alkylation: 4-(Trifluoromethyl)thiophenol is reacted with ethyl bromopyruvate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion.
-
Cyclization: The resulting intermediate, ethyl 2-((4-(trifluoromethyl)phenyl)thio)pyruvate, is then subjected to cyclization. This can be achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) with heating.
-
Hydrolysis: The ester, ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification with a strong acid like hydrochloric acid.
-
Purification: The final product is purified by recrystallization from an appropriate solvent system.
Biological Activity and Drug Development Applications
This compound and its derivatives have garnered attention in pharmaceutical research as potential anti-inflammatory and anti-cancer agents.[1] The core scaffold is recognized as a key building block in the development of kinase inhibitors.
IRAK4 Inhibition and Signaling Pathway
A significant area of interest is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
IRAK4 Signaling Pathway:
Experimental Protocol: IRAK4 Inhibition Assay
While specific IC₅₀ values for this compound are not publicly available, derivatives based on this scaffold have been investigated as IRAK4 inhibitors.[3] A general protocol to assess the inhibitory activity of compounds against IRAK4 in a cellular context is outlined below.
Cell-Based IRAK4 Inhibition Assay (General Protocol):
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway.
-
Endpoint Measurement: After an incubation period (e.g., 6-24 hours), the supernatant is collected, and the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition for each compound concentration is calculated relative to a vehicle-treated control. The IC₅₀ value, the concentration at which 50% of the cytokine production is inhibited, is then determined by plotting a dose-response curve.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting inflammatory and oncogenic pathways. Its favorable chemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for further optimization. The IRAK4 signaling pathway represents a key target for compounds derived from this molecule, with the potential to yield novel therapeutics for a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in modern medicinal chemistry.[1][2][3] This document outlines its key physical data, standardized experimental protocols for property determination, and its role in the drug discovery workflow.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 244126-64-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₅F₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 246.21 g/mol | --INVALID-LINK-- |
| Melting Point | 190-196 ºC | --INVALID-LINK-- |
| Appearance | Dark cream solid | --INVALID-LINK-- |
| Purity | ≥ 99% | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | --INVALID-LINK-- |
| LogP (Computed) | 3.6183 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[4]
Methodology: Capillary Method
-
Sample Preparation: The solid sample must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[4] If necessary, grind the crystalline sample in a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. The sample height should be no more than 1-2 mm.[5]
-
Measurement:
-
Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).
-
For an unknown compound, a rapid initial determination can be performed by heating quickly to find an approximate melting range.[5]
-
For a precise measurement, begin heating at a faster rate until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Solubility Determination
This protocol outlines a qualitative method to determine the solubility of the compound in various solvents, which can indicate the presence of acidic functional groups.[6][7]
Methodology: Qualitative Solubility Testing
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Vigorously shake the tube. If the compound dissolves, test the solution's pH with litmus or pH paper. An acidic pH (≤ 4) suggests a carboxylic acid.[6][8]
-
Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in a 5% sodium bicarbonate (NaHCO₃) solution. Add 25 mg of the compound to 0.75 mL of the NaHCO₃ solution. Effervescence (CO₂ bubble formation) and dissolution indicate the presence of a carboxylic acid.[6][8]
-
Aqueous Acid and Other Solvents: Further tests can be conducted with 5% sodium hydroxide (NaOH), 5% hydrochloric acid (HCl), and various organic solvents to build a complete solubility profile.[6][7]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity. Potentiometric titration is a highly accurate method for its determination.[9][10]
Methodology: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds.[10][11] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[11]
-
Prepare a standardized titrant solution, typically 0.1 M NaOH for an acidic compound.
-
-
Titration:
-
Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.[11]
-
If necessary, make the initial solution acidic (pH 1.8-2.0) with a small amount of 0.1 M HCl.[12]
-
Add the NaOH titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.[11]
-
Continue the titration until the pH reaches a stable, high value (e.g., pH 12-12.5).[12]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the sigmoid curve.[13]
-
Perform at least three titrations to ensure reproducibility and calculate the average pKa value.[11]
-
Spectroscopic Analysis
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have very distinct IR absorptions.[14][15]
-
O–H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹.[14][16][17]
-
C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[14][16]
Methodology: Thin Solid Film or KBr Pellet
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[18]
-
Place a drop of this solution onto a single salt plate (e.g., NaCl or KBr).[18]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Place the plate in the FTIR spectrometer and acquire the spectrum.[18]
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[19]
-
Place the mixture in a pellet die and use a hydraulic press to form a transparent or translucent pellet.[19][20]
-
Place the pellet in the sample holder of the spectrometer for analysis.
-
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
-
¹H NMR: The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[14][15][16][17] Protons on the benzothiophene ring will appear in the aromatic region (typically 7-8.5 ppm).
-
¹³C NMR: The carboxyl carbon atom absorbs in the range of 165 to 185 ppm.[14][17]
Methodology: Sample Preparation for NMR
-
Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Visualization of Role in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its pre-built benzothiophene core and strategically placed trifluoromethyl group make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates its role in a typical drug discovery and development workflow.
Caption: Role of a key intermediate in the drug discovery pipeline.
The following diagram illustrates a general experimental workflow for the characterization of a novel chemical compound, starting from the solid sample.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. m.youtube.com [m.youtube.com]
Determining the Solubility of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Profile: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
| Property | Value | Reference |
| Synonyms | 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | [2][3] |
| CAS Number | 244126-64-5 | [2][3] |
| Molecular Formula | C₁₀H₅F₃O₂S | [2][3][4] |
| Molecular Weight | 246.21 g/mol | [2][4] |
| Appearance | Dark cream solid | [2] |
| Melting Point | 190-196 °C | [2] |
| Purity | ≥ 99% | [2] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This method is widely recognized for its reliability, particularly for poorly soluble compounds.[5] The following sections detail the critical steps and considerations for this protocol.
The Shake-Flask Method: A Step-by-Step Guide
The shake-flask method involves achieving a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.
Workflow for the Shake-Flask Solubility Determination Method:
Caption: Workflow of the shake-flask method for solubility determination.
Detailed Steps:
-
Preparation : An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed container.[5] The purity of both the solute and the solvent is crucial for accurate measurements.[7]
-
Equilibration : The container is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[6][7] The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[7]
-
Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved through centrifugation, filtration, or sedimentation.[6]
-
Analysis : The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]
Key Considerations for Accurate Solubility Measurement
Several factors can influence the outcome of solubility experiments and must be carefully controlled:
-
Temperature : Solubility is temperature-dependent. Therefore, experiments should be conducted at a constant and well-defined temperature.[7][8] For pharmaceutical applications, temperatures of 25 °C and 37 °C are often used.[6]
-
pH of the Medium : For ionizable compounds like carboxylic acids, the pH of the solvent will significantly affect solubility.[8] The solubility of an acidic compound increases with increasing pH. It is therefore recommended to determine the pH-solubility profile by measuring solubility across a range of pH values.[8]
-
Solid-State Properties : The crystalline form (polymorphism) of the compound can impact its solubility.[5] It is important to characterize the solid form used in the experiment.
-
Purity of Compound and Solvent : Impurities can alter the solubility of the compound. Therefore, using highly pure materials is essential.[7]
Alternative and High-Throughput Solubility Methods
While the shake-flask method is the gold standard, it can be time-consuming. For earlier stages of drug discovery, kinetic solubility methods can be employed for higher throughput.[5] These methods are generally faster but may not represent true equilibrium solubility.
Logical Relationship of Solubility Measurement Techniques:
Caption: Classification of common solubility determination methods.
Conclusion
The solubility of this compound is a fundamental parameter that dictates its utility in various scientific and developmental applications. Although specific quantitative data is not currently published, this guide provides the necessary framework for researchers to determine this crucial property accurately. By adhering to the detailed experimental protocols, particularly the shake-flask method, and carefully controlling experimental variables, reliable and reproducible solubility data can be generated. This will, in turn, facilitate the informed progression of research and development involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 244126-64-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential as a scaffold for the development of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Core Compound Properties
This compound is a stable, solid organic compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical reactivity and biological activity.[1]
| Property | Value | Reference |
| Molecular Weight | 246.21 g/mol | [2] |
| Molecular Formula | C₁₀H₅F₃O₂S | [2] |
| CAS Number | 244126-64-5 | [2] |
| Melting Point | 190-196 °C | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis of this compound: A Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of benzothiophene-2-carboxylic acids.[2] This two-step process involves the initial formation of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This step involves a cyclization reaction between 4-(trifluoromethyl)thiophenol and ethyl pyruvate.
Materials:
-
4-(Trifluoromethyl)thiophenol
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)thiophenol (1 equivalent) in toluene, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to 80°C and add polyphosphoric acid (10 equivalents by weight) portion-wise, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, continue stirring the reaction mixture at 90°C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a solid.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Deionized water
Procedure:
-
Dissolve ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 2 M aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and acidify to pH 2-3 with a 2 M HCl solution, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound as a white to off-white solid.[2]
Figure 1: Synthetic workflow for this compound.
Therapeutic Potential: A Scaffold for IRAK4 Inhibition
The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Derivatives of this compound are of particular interest as potential inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6]
The IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or pro-inflammatory cytokines), the adaptor protein MyD88 is recruited to the receptor complex.[5] MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[4][5] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK1 and IRAK2. This phosphorylation cascade triggers downstream signaling events, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including cytokines and chemokines, which propagate the inflammatory response.[4]
By inhibiting the kinase activity of IRAK4, the entire downstream signaling cascade can be blocked, making it an attractive therapeutic target. The benzothiophene core of this compound can be chemically modified, for instance, by forming amides at the carboxylic acid position, to generate potent and selective IRAK4 inhibitors. The trifluoromethyl group often enhances the binding affinity and metabolic stability of these inhibitors.
Figure 2: The IRAK4 signaling pathway and the point of inhibition by benzothiophene-based inhibitors.
Conclusion and Future Directions
This compound represents a valuable building block for the development of new chemical entities with significant therapeutic potential. Its synthesis is achievable through established chemical transformations, and its structural features make it an ideal starting point for the design of targeted therapies. The demonstrated potential of the benzothiophene scaffold in the inhibition of IRAK4 highlights a promising avenue for the development of novel treatments for a range of inflammatory and autoimmune disorders. Further research into the structure-activity relationships of derivatives of this compound will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to the influence of the trifluoromethyl group on its physicochemical properties. This document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the molecular structure with proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of the trifluoromethyl and carboxylic acid substituents on the benzothiophene core, and analysis of spectral data for analogous compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.1 | Singlet (s) | - | 1H |
| H-4 | ~8.3 | Singlet (s) | - | 1H |
| H-6 | ~7.8 | Doublet (d) | ~8.5 | 1H |
| H-7 | ~8.0 | Doublet (d) | ~8.5 | 1H |
| -COOH | >12.0 | Broad Singlet (br s) | - | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
This section details a standard methodology for the acquisition of a ¹H NMR spectrum for a solid organic compound such as this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of high-purity this compound is accurately weighed.
-
The sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the carboxylic acid proton signal.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Parameters:
-
A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is utilized for data acquisition.
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed. Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio)
-
3. Data Processing:
-
The resulting Free Induction Decay (FID) is processed using appropriate NMR software.
-
Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the assigned proton signals.
Caption: Molecular structure of this compound with predicted ¹H NMR assignments.
Mass Spectrometry of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. The document outlines expected fragmentation patterns, presents data in a structured format, and includes a detailed experimental protocol for its analysis.
Introduction
This compound (C₁₀H₅F₃O₂S) is a fluorinated heterocyclic compound with a molecular weight of 246.21 g/mol .[1] Its structural features, including the benzothiophene core, a carboxylic acid group, and a trifluoromethyl substituent, dictate its behavior in mass spectrometric analysis. Understanding its fragmentation is crucial for its identification and characterization in complex matrices. Aromatic carboxylic acids are known to exhibit intense molecular ion peaks and characteristic fragmentation patterns involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[2][3]
Predicted Mass Spectral Data
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) mass spectrometry. These predictions are based on established fragmentation patterns of aromatic carboxylic acids and benzothiophene derivatives.[4][5][6][7]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 246 | [M]⁺ | [C₁₀H₅F₃O₂S]⁺ | Molecular Ion |
| 229 | [M - OH]⁺ | [C₁₀H₄F₃OS]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 201 | [M - COOH]⁺ | [C₉H₄F₃S]⁺ | Loss of the entire carboxylic acid group (decarboxylation). |
| 173 | [C₉H₄F₃S - CO]⁺ | [C₈H₄F₃S]⁺ | Subsequent loss of carbon monoxide from the [M - OH]⁺ fragment. |
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several characteristic fragmentation steps. The primary cleavages are expected to occur at the carboxylic acid moiety, which is a common fragmentation site for such compounds.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol
This section outlines a general methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.
Instrumentation and Analysis
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a suitable ionization source is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, both positive and negative ion modes should be evaluated to determine the optimal ionization efficiency.
-
Mass Analyzer: TOF, Orbitrap, or Quadrupole.
-
Acquisition Mode: Full scan mode to obtain a comprehensive mass spectrum. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.
-
Collision Energy (for MS/MS): If tandem mass spectrometry is performed, the collision energy should be optimized to induce characteristic fragmentation. A typical starting point would be in the range of 10-40 eV.
Data Acquisition and Processing
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).
-
Process the raw data using the instrument's software.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pathway and any available library spectra.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of the target compound.
Caption: General workflow for the mass spectrometric analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical development and material science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the vibrational spectroscopy of this molecule.
Molecular Structure and Functional Groups
This compound is a complex organic molecule characterized by a benzothiophene core, a carboxylic acid group at the 2-position, and a trifluoromethyl substituent at the 5-position. The key functional groups that contribute to its IR spectrum are:
-
Carboxylic Acid (-COOH): This group gives rise to several characteristic and strong absorption bands.
-
Aromatic Benzothiophene Ring: The vibrations of the fused ring system produce a series of distinct peaks.
-
Trifluoromethyl (-CF₃): The C-F bonds in this group have strong absorptions.
-
C-H Bonds: Aromatic C-H bonds are also present.
Predicted Infrared Absorption Data
While a publicly available experimental IR spectrum for this specific molecule is not readily found, a detailed prediction of its characteristic absorption bands can be compiled based on the analysis of its functional groups and comparison with similar compounds like benzo[b]thiophene-2-carboxylic acid and other aromatic carboxylic acids.[3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) | This very broad band is a hallmark of carboxylic acids due to strong hydrogen bonding.[6][7][8] |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations in aromatic rings.[5][9] |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) | Conjugation with the benzothiophene ring is expected to lower the frequency into this range.[7][8] |
| ~1600, ~1500, ~1450 | Medium to Weak | C=C stretch (Aromatic ring) | Multiple bands are expected due to the vibrations of the fused aromatic ring system.[9] |
| ~1300 - 1100 | Strong | C-F stretch (Trifluoromethyl group) | The C-F stretching vibrations typically result in one or more strong absorption bands in this region. |
| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) | Coupled with O-H in-plane bending.[7][9] |
| ~950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Another characteristic broad absorption for carboxylic acid dimers.[9] |
| ~850 - 750 | Strong | C-H bend (out-of-plane, aromatic) | The substitution pattern on the benzene ring will influence the exact position of these bands. |
| ~700 | Medium to Weak | C-S stretch | Expected for the thiophene ring.[5] |
Experimental Protocol for Infrared Spectroscopy
The following provides a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.
3.1. Instrumentation
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27, Shimadzu FT-IR spectrophotometer).[3][10]
-
Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory).
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) in an oven to remove any residual moisture, which can interfere with the O-H stretching region.
-
Grinding: Add the dried sample and KBr to an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
3.3. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in obtaining the FT-IR spectrum of the target compound.
Caption: Experimental workflow for obtaining the FT-IR spectrum.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with characteristic bands corresponding to its carboxylic acid, trifluoromethyl, and benzothiophene functionalities. This guide provides the foundational knowledge for interpreting the experimental spectrum and utilizing it for structural confirmation and quality control in research and development settings. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thianaphthene-2-carboxylic acid [webbook.nist.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group is generally associated with enhanced chemical stability.[1][2] This document outlines the typical forced degradation studies, including hydrolysis, oxidation, photolysis, and thermolysis, that are crucial for establishing the intrinsic stability of this molecule. Detailed experimental protocols, methodologies for the development of stability-indicating analytical methods, and potential degradation pathways are discussed. While specific experimental data for this compound is not publicly available, this guide presents a framework for its stability assessment based on established principles for similar heterocyclic compounds.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its benzothiophene core is a privileged scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Understanding the chemical stability of this compound is paramount for the development of safe, effective, and stable drug products and other advanced materials.[6][7]
Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[7][10][8] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[11]
This guide details the standard methodologies for conducting forced degradation studies on this compound and for developing a corresponding stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 244126-64-5 | [1] |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Dark cream solid | [1] |
| Melting Point | 190-196 °C | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways and to develop a stability-indicating analytical method.[7][10][8] The following sections outline the typical experimental protocols for various stress conditions.
Hydrolytic Degradation
Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
Experimental Protocol:
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubation: Keep the solutions at 60°C for 24 hours.
-
Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before dilution with the mobile phase for HPLC analysis.
Oxidative Degradation
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Experimental Protocol:
-
Preparation of Solution: Prepare a stock solution of the compound (1 mg/mL) in a suitable solvent.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Sampling and Analysis: Withdraw samples at predetermined time points and analyze by HPLC.
Photolytic Degradation
Objective: To determine the compound's sensitivity to light.
Experimental Protocol:
-
Sample Preparation: Expose a solid sample of the compound and a 1 mg/mL solution in a suitable solvent to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Control Sample: Keep a parallel set of samples wrapped in aluminum foil to serve as a dark control.
-
Exposure: Expose the samples for a specified duration as per ICH Q1B guidelines.
-
Analysis: Analyze the samples by HPLC.
Thermal Degradation
Objective: To assess the stability of the compound under high-temperature conditions.
Experimental Protocol:
-
Sample Preparation: Place a solid sample of the compound in a thermostatically controlled oven.
-
Incubation: Maintain the temperature at 80°C for 48 hours.
-
Sampling and Analysis: Withdraw samples at different time points and prepare solutions for HPLC analysis.
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under harsh conditions, decarboxylation might occur.
-
Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone.
-
Photodegradation: Aromatic systems can undergo photolytic cleavage or rearrangement.
-
Thermal Degradation: At high temperatures, decarboxylation is a likely degradation pathway.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Hypothetical Signaling Pathway Involvement
Benzothiophene derivatives have been reported to interact with various biological targets. For instance, some derivatives act as peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[12] The following diagram illustrates a hypothetical signaling pathway where a benzothiophene derivative might exert its effect.
Conclusion
While specific stability data for this compound is not extensively documented in public literature, this guide provides a robust framework for its chemical stability assessment. The inherent stability is expected to be enhanced by the trifluoromethyl group. A systematic approach involving forced degradation studies under various stress conditions, coupled with the development of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile. The methodologies and hypothetical pathways presented herein serve as a valuable resource for researchers and professionals engaged in the development of pharmaceuticals and other advanced materials incorporating this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. pharmtech.com [pharmtech.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the benzothiophene core and the trifluoromethyl group, impart unique physicochemical properties that make it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available data on this compound, outlines general experimental protocols for its synthesis and structural characterization, and discusses its potential applications in drug discovery. While a definitive public crystal structure for this specific molecule is not currently available, this guide offers a framework for its investigation based on established methodologies for similar compounds.
Introduction
Benzothiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2] this compound combines these advantageous features, making it a promising building block for the development of new pharmaceuticals.[2] Understanding its three-dimensional structure is crucial for rational drug design and for elucidating its structure-activity relationships.
Physicochemical Properties
While detailed crystallographic data is not publicly available, a summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₃O₂S | [3][4] |
| Molecular Weight | 246.21 g/mol | [2][3] |
| CAS Number | 244126-64-5 | [3][4] |
| Appearance | Dark cream solid | [2] |
| Melting Point | 190-196 °C | [2] |
| Purity | ≥98% | [3] |
| Storage Conditions | 4°C | [3] |
Experimental Protocols
Synthesis of this compound
A general synthetic route to benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol derivative. A plausible pathway for the synthesis of the title compound is outlined below. This represents a generalized approach, and specific reaction conditions would require optimization.
Step 1: Synthesis of 4-(Trifluoromethyl)thiophenol
This starting material can be prepared from 4-(trifluoromethyl)aniline via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite and hydrochloric acid, followed by reaction with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis.
Step 2: S-alkylation with an Acetylenic Ester
4-(Trifluoromethyl)thiophenol is then reacted with an appropriate acetylenic ester, such as ethyl propiolate, in the presence of a base (e.g., sodium ethoxide) to yield an ethyl 3-((4-(trifluoromethyl)phenyl)thio)acrylate intermediate.
Step 3: Cyclization to the Benzothiophene Ring
The acrylate intermediate undergoes intramolecular cyclization to form the benzothiophene ring system. This is typically achieved by heating in the presence of a strong acid or a Lewis acid catalyst.
Step 4: Hydrolysis of the Ester
The resulting ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
Single-Crystal X-ray Diffraction
To determine the crystal structure, single crystals of this compound of suitable quality are required.
Crystallization:
Crystals can be grown by various methods, including slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents), vapor diffusion, or cooling of a saturated solution.
Data Collection:
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Potential Biological Significance
While specific biological targets for this compound have not been extensively reported in the public domain, its structural motifs suggest potential applications in several therapeutic areas. Benzothiophene derivatives are known to possess a wide range of pharmacological activities.[1] The trifluoromethyl group can enhance the efficacy of drug candidates.[2] This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and structural analysis of a novel benzothiophene derivative like this compound.
Caption: General workflow for synthesis and structural analysis.
Conclusion
This compound represents a molecule of considerable interest for the development of new drugs and materials. Although a definitive crystal structure is not yet publicly available, this guide provides a comprehensive overview of its known properties and outlines the necessary steps for its synthesis and structural elucidation. The methodologies described herein provide a solid foundation for researchers to further investigate this and similar compounds, ultimately unlocking their full therapeutic and technological potential. The determination of its precise three-dimensional structure will be a critical step in advancing its application in rational design efforts.
References
The Discovery and Enduring Legacy of Benzothiophene: A Technical Guide for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, detailing key synthetic milestones, and exploring the signaling pathways of prominent benzothiophene-based drugs.
Benzothiophene occurs naturally in petroleum-related deposits such as lignite tar.[3] The core structure exists as two isomers: the more stable benzo[b]thiophene and the less stable benzo[c]thiophene.[3][4] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with its structure being correctly identified in 1937.[4] The parent benzo[c]thiophene was later isolated in 1962.[4] This guide will primarily focus on the more common and therapeutically relevant benzo[b]thiophene scaffold.
Historical and Modern Synthetic Approaches
The synthesis of the benzothiophene core has evolved significantly since its discovery, with numerous methods developed to afford a diverse range of substituted derivatives.
Early Synthetic Methods
One of the earliest and most widely used methods for the synthesis of benzo[b]thiophenes involves the intramolecular cyclization of aryl thio compounds. A classic example is the reaction of thiophenol with chloroacetic acid to form arylthioacetic acid, which upon cyclization and subsequent reduction, yields benzothiophene.
Modern Synthetic Strategies
Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for benzothiophene synthesis, often employing transition metal catalysis. These modern techniques offer greater control over regioselectivity and functional group tolerance.
Table 1: Comparison of Key Synthetic Methods for Benzothiophene
| Method | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| From Thiophenol and Chloroacetic Acid | Thiophenol, Chloroacetic Acid, Acetic Anhydride | Refluxing alcohol, followed by high temperature cyclization | 50-70 | Readily available starting materials | Harsh reaction conditions, limited substituent diversity |
| Palladium-Catalyzed C-H Arylation | Aryl bromides/chlorides, LiO-t-Bu, Palladium catalyst | High temperature, inert atmosphere | 60-90 | High efficiency, good functional group tolerance | Expensive catalyst, requires inert conditions |
| Copper-Catalyzed Annulation | 2-Bromo alkynylbenzenes, Sodium sulfide, CuI/TMEDA | Moderate temperature, inert atmosphere | 70-95 | High yields, good regioselectivity | Requires pre-functionalized starting materials |
| Gold-Catalyzed Carbothiolation | α-Alkoxy alkylortho-alkynyl phenyl sulfides, Gold catalyst | Mild conditions | 80-95 | Atom-economic, high yields for 2,3-disubstituted products | Substrate-specific |
| Rhodium-Catalyzed Hydrogenation | Substituted benzothiophenes, Rh-catalyst | Hydrogen atmosphere | >95 | Excellent for chiral synthesis, high enantioselectivity | Specific to reduction reactions |
Detailed Experimental Protocols
Synthesis of 3-Hydroxybenzo[b]thiophene from Thiophenol and Chloroacetic Acid
This protocol describes a classic, two-step synthesis of a key benzothiophene intermediate.
Step 1: Synthesis of Phenylthioacetic Acid
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (8.0 g, 0.2 mol) in ethanol (100 mL).
-
To this solution, add thiophenol (22.0 g, 0.2 mol) dropwise with stirring.
-
In a separate beaker, dissolve chloroacetic acid (18.9 g, 0.2 mol) in water (50 mL) and neutralize with sodium carbonate.
-
Add the sodium chloroacetate solution to the ethanolic solution of sodium thiophenoxide.
-
Reflux the mixture for 2 hours.
-
After cooling, acidify the solution with concentrated hydrochloric acid.
-
Collect the precipitated phenylthioacetic acid by filtration, wash with cold water, and dry.
-
Yield: Approximately 28 g (83%)
-
Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, place acetic anhydride (150 mL).
-
Heat the acetic anhydride to a gentle reflux.
-
Add a solution of phenylthioacetic acid (16.8 g, 0.1 mol) in acetic anhydride (50 mL) dropwise over 30 minutes.
-
Continue refluxing for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (500 g).
-
Stir the mixture until the excess acetic anhydride has hydrolyzed.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.
-
Yield: Approximately 12 g (80%)
-
Modern Synthesis of Substituted Benzothiophenes via Gold-Catalyzed Carbothiolation
This protocol outlines a modern, efficient method for the synthesis of 2,3-disubstituted benzothiophenes.
-
To a screw-capped vial, add the α-alkoxy alkylortho-alkynyl phenyl sulfide (0.2 mmol), a gold(I) catalyst such as [Au(PPh₃)Cl]/AgOTf (1-5 mol%), and a solvent such as dichloromethane (2 mL).
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.
-
Yields: Typically range from 80-95%.
-
Benzothiophene in Drug Development: Key Examples and Signaling Pathways
The benzothiophene scaffold is a key component in several blockbuster drugs, each with a distinct mechanism of action targeting specific signaling pathways.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5] It exhibits tissue-selective estrogenic and antiestrogenic effects.
In bone tissue, raloxifene acts as an estrogen agonist, interacting with estrogen receptors (ERα and ERβ) to modulate gene expression that leads to a decrease in bone resorption and an increase in bone mineral density.[6] In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[6]
Zileuton: A 5-Lipoxygenase Inhibitor
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the first step in the biosynthesis of leukotrienes.[7][8] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.[8] By inhibiting their production, zileuton reduces inflammation, bronchoconstriction, and mucus production in the airways.[4][9]
Sertaconazole: An Antifungal Agent
Sertaconazole is a topical antifungal agent used to treat skin infections.[10] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11] Sertaconazole specifically inhibits the enzyme 14-alpha demethylase, which is involved in the conversion of lanosterol to ergosterol.[11] This disruption of the cell membrane leads to fungal cell death.
Drug Discovery and Development Workflow: A Generalized Approach
The journey of a benzothiophene-based drug from initial discovery to clinical application is a long and rigorous process. The development of raloxifene serves as an illustrative example of this workflow.
Conclusion
The history of benzothiophene is a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. From its early discovery in coal tar to its current status as a privileged scaffold in a variety of blockbuster drugs, the journey of benzothiophene highlights the continuous evolution of synthetic methodologies and our deepening understanding of molecular pharmacology. For researchers and drug development professionals, the benzothiophene core continues to offer a versatile and fruitful platform for the design and discovery of novel therapeutic agents with the potential to address a wide range of unmet medical needs.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sertaconazole Nitrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sertaconazole - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
The Pivotal Role of the Trifluoromethyl Group in Enhancing the Therapeutic Potential of Benzothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the benzothiophene scaffold has emerged as a powerful approach in modern medicinal chemistry. This technical guide delves into the multifaceted role of the CF3 group in modulating the physicochemical and pharmacological properties of benzothiophene derivatives, thereby enhancing their potential as therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a privileged substituent in drug discovery due to its unique electronic properties and steric effects.[1] Its high electronegativity, conferred by the three fluorine atoms, creates a strong electron-withdrawing effect, which can significantly influence the acidity (pKa) of nearby functional groups and modulate ligand-receptor interactions.[2][3]
One of the most significant contributions of the CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][5] This increased stability often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]
Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a drug's ability to penetrate cell membranes, a critical factor for reaching intracellular targets.[3] It is often employed as a bioisostere for other chemical moieties, such as a methyl group, a chlorine atom, or even a nitro group, to fine-tune the steric and electronic properties of a lead compound.[1]
Benzothiophene Derivatives: A Versatile Pharmacophore
Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[8][9] The structural rigidity and aromatic nature of the benzothiophene ring system provide an excellent platform for the spatial orientation of various functional groups to interact with biological targets.
Synergistic Effects: Trifluoromethylated Benzothiophenes in Oncology
The combination of the trifluoromethyl group with the benzothiophene core has yielded promising anticancer agents. The CF3 group can significantly enhance the cytotoxic potential of the benzothiophene scaffold. A study on isoxazole-based molecules, a similar heterocyclic system, demonstrated that the introduction of a trifluoromethyl group led to a nearly eight-fold increase in anticancer activity against the MCF-7 human breast cancer cell line. The trifluoromethylated analog exhibited an IC50 of 2.63 μM, while its non-fluorinated counterpart had an IC50 of 19.72 μM.[10][11] This highlights the profound impact of the CF3 moiety on potency.
Table 1: Anticancer Activity of a Trifluoromethylated Isoxazole Derivative vs. its Non-Trifluoromethylated Analog [10][11]
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| Non-Trifluoromethylated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |
| Trifluoromethylated Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |
Key Signaling Pathways Targeted by Benzothiophene Derivatives
Benzothiophene derivatives exert their anticancer effects by modulating various cellular signaling pathways crucial for tumor growth and survival. Key pathways identified include the RhoA/ROCK, STAT3, and PPAR signaling cascades.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are often dysregulated in cancer metastasis.[1] Some benzothiophene derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[1]
Caption: RhoA/ROCK Signaling Pathway Inhibition.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a key strategy in cancer therapy. Certain benzothiophene derivatives have been identified as potent STAT3 inhibitors.
Caption: STAT3 Signaling Pathway Inhibition.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[8] Activation of PPARγ, in particular, has been shown to induce differentiation and inhibit proliferation in several cancer cell types. Some benzothiophene derivatives have been found to act as PPARγ agonists.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Lipophilicity of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilicity of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key parameter influencing its pharmacokinetic and pharmacodynamic properties. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows for lipophilicity determination.
Core Concepts in Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery and development. It is typically quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as logP.
A higher logP value indicates greater lipophilicity, which can influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, highly lipophilic drugs may exhibit increased membrane permeability and volume of distribution, but also higher metabolic turnover and potential for off-target effects.
The trifluoromethyl (-CF3) group, present in the target compound, is known to significantly increase lipophilicity due to its high hydrophobicity. This modification is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.
Quantitative Lipophilicity Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Calculated logP |
| Benzo[b]thiophene-2-carboxylic acid | 6314-28-9 | C₉H₆O₂S | 178.21 | 2.8[1] |
| 5-Fluorobenzo[b]thiophene-2-carboxylic acid | 70060-13-8 | C₉H₅FO₂S | 196.20 | 2.7386 |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | 142329-23-5 | C₉H₅FO₂S | 196.20 | 2.9[2] |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 26018-73-5 | C₉H₅ClO₂S | 212.65 | 3.2529[3] |
| This compound | 244126-64-5 | C₁₀H₅F₃O₂S | 246.21 | 4.55 |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 142329-22-4 | C₁₀H₅F₃O₂S | 246.21 | Not Found |
Experimental Protocols for Lipophilicity Determination
The "gold standard" for experimental logP determination is the shake-flask method . Additionally, High-Performance Liquid Chromatography (HPLC) -based methods offer a high-throughput alternative.
Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated after reaching equilibrium.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents.
-
Partitioning: The solution containing the compound is added to a known volume of the other pre-saturated solvent in a flask.
-
Equilibration: The flask is shaken for a predetermined period to allow the compound to distribute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Workflow of the Shake-Flask Method for logP Determination.
HPLC-Based Method
Reversed-phase HPLC (RP-HPLC) can be used to estimate logP values based on the retention time of a compound on a nonpolar stationary phase.
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: The test compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
-
logP Estimation: The retention factor for the test compound is calculated, and its logP value is determined from the calibration curve.
Workflow for logP Estimation using RP-HPLC.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not detailed in the provided search results, the lipophilicity of a compound is a critical determinant of its ability to interact with biological targets. The following diagram illustrates the logical relationship between lipophilicity and key pharmacokinetic processes.
Influence of Lipophilicity on ADME Properties.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a valuable building block in pharmaceutical and material science research. The synthesis involves a two-step process commencing with the construction of the benzothiophene core via a palladium-catalyzed coupling reaction to form methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This protocol offers a practical and efficient methodology for obtaining this important compound.
Introduction
This compound and its derivatives are key intermediates in the development of various therapeutic agents and advanced materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. These compounds have been investigated for their potential in oncology and as anti-inflammatory agents. This protocol details a reliable synthetic route to access this versatile compound.
Chemical Properties
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 244126-64-5 | [1] |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Dark cream solid | [2] |
| Melting Point | 190-196 °C | [2] |
| Purity | ≥98% | [1] |
| Storage | 4°C | [1] |
| Property | Value | Reference |
| Intermediate Name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| CAS Number | 146137-92-0 | [3][4] |
| Molecular Formula | C₁₁H₇F₃O₂S | [3][4] |
| Molecular Weight | 260.23 g/mol | [3][4] |
| Appearance | Yellow solid | [4] |
| Purity | ≥ 96% | [4] |
| Storage | 0-8 °C | [4] |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the methyl ester intermediate, methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Heck-type reaction. The subsequent step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
This protocol describes a general procedure based on established palladium-catalyzed Heck-type coupling reactions for the synthesis of benzothiophene derivatives.[5][6][7][8] Researchers should optimize the reaction conditions based on available laboratory equipment and specific starting materials.
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene
-
Methyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, PCy₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Add the anhydrous solvent, followed by 4-bromo-1-(trifluoromethyl)benzene, methyl acrylate, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a yellow solid.[4]
-
Characterize the product using NMR and mass spectrometry.
Step 2: Synthesis of this compound
This protocol outlines the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.[9][10]
Materials:
-
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Methanol or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in a mixture of methanol (or THF) and water in a round-bottom flask.
-
Add the aqueous NaOH or LiOH solution to the flask.
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with 1 M HCl.
-
A precipitate of this compound should form. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization if necessary.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Heck Coupling | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 12-24 | 60-80 |
| 2 | Hydrolysis | NaOH, H₂O/MeOH | Methanol/Water | RT - 50 | 2-6 | >90 |
Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.
Logical Workflow
Conclusion
This document provides a detailed guide for the synthesis of this compound. The described two-step protocol, involving a palladium-catalyzed coupling followed by hydrolysis, is an effective method for obtaining this valuable compound for research and development in the fields of medicinal chemistry and material science. Adherence to the outlined procedures and safety precautions is essential for successful synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | C11H7F3O2S | CID 1477956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern palladium-catalyzed methods for the synthesis of benzothiophenes, a crucial scaffold in medicinal chemistry and materials science. This document details various synthetic strategies, including Sonogashira coupling, C-H activation, annulation of aryl sulfides, and Heck coupling. Detailed experimental protocols and comparative data are presented to facilitate the application of these methodologies in a laboratory setting.
Introduction
Benzothiophene and its derivatives are privileged heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The development of efficient and versatile synthetic routes to this scaffold is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the benzothiophene core, offering high yields, broad functional group tolerance, and diverse pathways for substitution. This document outlines key palladium-catalyzed methods for the synthesis of substituted benzothiophenes.
Key Synthetic Strategies
Several palladium-catalyzed strategies have been developed for the synthesis of benzothiophenes, each with its own advantages and substrate scope. The primary methods covered in these notes are:
-
Sonogashira Coupling of 2-Halothiophenols with Alkynes: This method involves the coupling of a 2-halothiophenol with a terminal alkyne, followed by in situ or subsequent cyclization to form the benzothiophene ring.[1][2]
-
Annulation of Aryl Sulfides with Alkynes: A convergent approach where aryl sulfides react with alkynes in the presence of a palladium catalyst to form 2,3-disubstituted benzothiophenes.[3][4][5]
-
Direct C-H Activation/Arylation: This modern approach involves the direct functionalization of C-H bonds in thiophene or benzothiophene precursors, offering an atom-economical route to arylated benzothiophenes.[6][7][8]
-
Heck Coupling: The palladium-catalyzed coupling of a halo-benzothiophene with an alkene provides a direct method for the introduction of vinyl groups, which can be further functionalized.[9]
Comparative Data on Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. The following tables summarize representative conditions for different palladium-catalyzed benzothiophene syntheses.
Table 1: Sonogashira Coupling/Cyclization Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 80 | 12 | up to 87 | [1][2] |
| 2 | Pd(PPh₃)₄ | - | DBU | Toluene | 100 | 24 | 75-90 | [10] |
Table 2: Annulation of Aryl Sulfides with Alkynes Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(OAc)₂ | PPh₃ | DBU | DMF | 130 | 18 | up to 95 | [3][4][5] |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 80-92 | [3][5] |
Table 3: Direct C-H Arylation Conditions
| Entry | Palladium Catalyst | Ligand | Oxidant/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(OAc)₂ | - | Ag₂CO₃ | PivOH | Toluene | RT | 12-24 | up to 99 | [11][12] |
| 2 | Pd(OAc)₂ | - | AgOPiv | PivOH | THF | 80 | 12 | up to 95 | [13][14] |
| 3 | Pd(OAc)₂ | 2,6-(Me)₂C₆H₃CO₂H | - | - | Toluene | 130 | 18 | up to 88 | [15][16] |
Table 4: Heck Coupling Conditions for Halo-benzothiophenes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate to Good | [9] |
| 2 | Pd(OAc)₂ | n-Bu₄NBr | K₂CO₃ | DMF | 90 | - | Moderate to Good | [17] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzothiophenes via Sonogashira Coupling and Cyclization
This protocol is adapted from the work of Chen et al. for the synthesis of 2-substituted benzo[b]thiophenes.[1][2]
Materials:
-
2-Iodothiophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add 2-iodothiophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Disubstituted Benzothiophenes via Annulation of Aryl Sulfides
This protocol is based on the method developed for the annulation of aryl sulfides with alkynes.[3][4][5]
Materials:
-
Aryl sulfide (e.g., methyl aryl sulfide) (1.0 equiv)
-
Internal alkyne (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the aryl sulfide, internal alkyne, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and DBU via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: C2-Selective Direct Arylation of Benzothiophenes
This protocol describes a room-temperature direct arylation of benzothiophenes.[11][12]
Materials:
-
Benzothiophene (1.5 equiv)
-
Aryl iodide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Toluene
Procedure:
-
To a vial, add benzothiophene, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and PivOH.
-
Add toluene as the solvent.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically insensitive to air and moisture.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate and filter to remove insoluble silver salts.
-
Concentrate the filtrate and purify by column chromatography on silica gel.
Protocol 4: Heck Coupling of 3-Bromo-benzothiophene with Styrene
This protocol is a general procedure for the Heck coupling of a halo-benzothiophene.[9]
Materials:
-
3-Bromo-benzothiophene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-benzothiophene, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add K₂CO₃ and anhydrous DMF.
-
Add styrene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Sonogashira Coupling and Cyclization
Caption: Proposed catalytic cycle for Sonogashira coupling followed by cyclization.
Experimental Workflow for a Typical Palladium-Catalyzed Reaction
Caption: A generalized workflow for palladium-catalyzed synthesis experiments.
Logical Relationship for Catalyst System Selection
Caption: Decision tree for selecting a palladium-catalyzed synthesis method.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for Amide Coupling of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The benzothiophene scaffold and its derivatives are of significant interest due to their presence in various pharmacologically active compounds.[2] Specifically, the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] This document provides a detailed protocol for the efficient synthesis of amide derivatives from 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid using HATU, a highly effective coupling reagent known for its rapid reaction times and low rates of racemization.[4][5]
Core Principle: HATU-Mediated Coupling The direct condensation of a carboxylic acid and an amine is generally slow due to a competing acid-base reaction. Coupling reagents are therefore used to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based reagent that converts carboxylic acids into highly reactive OAt-active esters.[5] This reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5][6] The resulting active ester is then readily attacked by a primary or secondary amine to form the desired amide bond with high efficiency.[5]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (to achieve 0.1-0.5 M concentration)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.5 equiv) dropwise to the mixture. Allow the solution to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[7]
-
Amine Addition: Add the desired amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[4]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[4] These washes serve to remove unreacted starting materials, the DIPEA salt, and DMF.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.[4]
Data Presentation
The following table shows representative data for the HATU-mediated coupling of this compound with various amines, demonstrating the general efficiency of this protocol.
| Amine Substrate | Product | Representative Yield (%) | Purity (%) (by LC-MS) |
| Morpholine | 4-((5-(Trifluoromethyl)-1-benzothiophen-2-yl)carbonyl)morpholine | 92% | >98% |
| Benzylamine | N-Benzyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | 89% | >99% |
| Aniline | N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | 85% | >97% |
| Piperidine | (5-(Trifluoromethyl)-1-benzothiophen-2-yl)(piperidin-1-yl)methanone | 94% | >99% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the amide coupling protocol.
Caption: General workflow for the synthesis of amides.
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU and DIPEA are irritants; handle with care.
-
Anhydrous solvents are required; ensure they are properly dried to prevent unwanted side reactions.[8]
References
Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a versatile scaffold in medicinal chemistry.[1][2] This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1][2] The protocols outlined below focus on the synthesis of amide and ester derivatives, followed by a summary of their biological activities and the underlying signaling pathways.
Derivatization Protocols
The carboxyl group of this compound allows for a variety of derivatization reactions. The most common of these are amide and ester formations, which can significantly alter the compound's physicochemical properties and biological activity.
Amide Synthesis via Amide Coupling
The synthesis of N-substituted-5-(trifluoromethyl)-1-benzothiophene-2-carboxamides can be achieved through a variety of amide coupling reagents. The following protocol is adapted for the synthesis of a diverse range of amides with potential biological activity.
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Protocol:
Materials and Reagents:
-
This compound
-
Appropriate amine (e.g., aniline, benzylamine, etc.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HBTU (1.2 eq) and TEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide.
Ester Synthesis via Fischer Esterification
The esterification of this compound can be readily achieved using the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Workflow for Ester Synthesis
Caption: General workflow for the synthesis of ester derivatives.
Protocol:
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., 20 mL of methanol per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure alkyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
Quantitative Data
The following tables summarize the reaction yields for the synthesis of various amide derivatives and their in vitro anticancer activity.
Reaction Yields for Amide Synthesis
The synthesis of various N-substituted thiophene-2-carboxamide derivatives, analogous to the derivatization of this compound, has been reported with moderate to good yields.[3]
| Entry | Amine Substituent (R) | Product | Yield (%) |
| 1 | 2-Fluorobenzoyl | 3-{2-[4-(2-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide | 51 |
| 2 | 3-Fluorobenzoyl | 3-{2-[4-(3-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide | 46 |
| 3 | Benzoyl | 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 37 |
| 4 | Propionyl | 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide | 39 |
| 5 | Propynoyl | 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | 18 |
Data adapted from a study on similar thiophene carboxamide derivatives.[3]
In Vitro Anticancer Activity of Amide Derivatives
A series of N-methylthiophene-2-carboxamide derivatives bearing a trifluoromethyl group have demonstrated significant inhibitory activity against various cancer cell lines and Epidermal Growth Factor Receptor (EGFR) kinase.[3]
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9a | 1.25 | 8.31 | 10.23 | 0.215 |
| 9b | 0.89 | 5.67 | 7.89 | 0.158 |
| 9c | 0.65 | 4.32 | 6.21 | 0.124 |
| 9i | 2.13 | 11.24 | 15.67 | 0.432 |
| 9k | 3.45 | 15.67 | 18.98 | 0.876 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Data represents the 50% inhibitory concentration (IC₅₀) and is adapted from a study on N-methylthiophene-2-carboxamide derivatives.[3]
Biological Applications and Signaling Pathways
Derivatives of this compound, particularly the amide derivatives, have emerged as promising candidates for anticancer drug development.[3]
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]
Certain N-methylthiophene-2-carboxamide derivatives containing a trifluoromethyl group have been identified as potent inhibitors of EGFR kinase.[3] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, ultimately suppressing tumor growth.[3]
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by amide derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of biologically active molecules. The derivatization of its carboxylic acid group into amides and esters provides a straightforward strategy to generate a library of compounds for drug discovery programs. The demonstrated anticancer activity of the amide derivatives as EGFR inhibitors highlights the therapeutic potential of this chemical scaffold. Further exploration of different amide and ester derivatives is warranted to develop more potent and selective therapeutic agents.. Further exploration of different amide and ester derivatives is warranted to develop more potent and selective therapeutic agents.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The developed reversed-phase HPLC method is demonstrated to be suitable for purity assessment and quality control of the target compound.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its trifluoromethyl group enhances chemical stability and reactivity, making it a valuable component in the synthesis of novel drug candidates.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate in drug development and manufacturing processes. This document provides a detailed protocol for a reversed-phase HPLC method for the analysis of this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 244126-64-5 | [1][2] |
| Molecular Formula | C₁₀H₅F₃O₂S | [1][2] |
| Molecular Weight | 246.21 g/mol | [1] |
| Melting Point | 190-196 ºC | [1] |
| Appearance | Dark cream solid | [1] |
HPLC Method
A reversed-phase HPLC method was developed for the analysis of this compound. Aromatic carboxylic acids can be effectively separated using reversed-phase or mixed-mode chromatography.[3][4] A C18 column is a common choice for the separation of such compounds.[5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocol
1. Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters listed in the HPLC Method table.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity of the sample.
Data Presentation
Table 1: Chromatographic Data for this compound
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Standard | 10.2 | 1250 | 99.8 |
| Sample Lot A | 10.2 | 1245 | 99.5 |
| Sample Lot B | 10.3 | 1230 | 98.9 |
Table 2: Potential Impurities and Related Substances
| Potential Impurity | Chemical Name | CAS Number |
| Impurity A | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | - |
| Impurity B | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | - |
| Impurity C | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | - |
| Impurity D | 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | - |
Note: The retention times of potential impurities should be determined by analyzing available standards or by using forced degradation samples.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key parameters for HPLC method validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 244126-64-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a crucial building block in the synthesis of various bioactive molecules and functional materials. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of final products.
This document outlines two primary methods for purification: recrystallization and flash column chromatography . A general experimental workflow is also provided to guide the user through the process.
Data Presentation
As specific literature values for the purification of this compound are not available, the following tables are presented as templates for researchers to record their experimental data. This structured format will allow for easy comparison of different purification methods and optimization of protocols.
Table 1: Recrystallization Data
| Trial | Crude Mass (g) | Recrystallization Solvent System | Volume (mL) | Yield (g) | Recovery (%) | Purity (pre-purification) | Purity (post-purification) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Flash Column Chromatography Data
| Trial | Crude Mass (g) | Stationary Phase | Eluent System | Eluent Volume (mL) | Yield (g) | Recovery (%) | Purity (pre-purification) | Purity (post-purification) | |---|---|---|---|---|---|---|---| | 1 | | | | | | | | | 2 | | | | | | | | | 3 | | | | | | | |
Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Application Notes and Protocols for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile fluorinated building block increasingly utilized in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The presence of the trifluoromethyl group at the 5-position of the benzothiophene scaffold imparts unique physicochemical properties to the molecule, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material for the synthesis of novel bioactive compounds, including potential anti-inflammatory and anti-cancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted carboxamides, a common structural motif in many pharmaceuticals. Additionally, it explores the role of benzothiophene derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), offering insights into a potential signaling pathway for drug development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 244126-64-5 |
| Molecular Formula | C₁₀H₅F₃O₂S |
| Molecular Weight | 246.21 g/mol |
| Appearance | Dark cream solid |
| Melting Point | 190-196 °C |
| Purity | ≥ 99% |
Table 2: Representative Amide Coupling Reaction of this compound
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) |
| 3-Amino-1H-1,2,4-triazole | (Not specified, likely activation followed by coupling) | (Not specified) | Toluene | 20 h (for triazole synthesis) | 91% (for triazole) |
| Substituted Benzenesulfonamide | (Not specified, likely activation followed by coupling) | (Not specified) | Acetonitrile or DMF | 6 h | 50-62% |
Note: The yields presented are for the final sulfonamide products derived from a trifluoromethyl-containing triazole intermediate, which itself was synthesized from a trifluoromethyl carboxylic acid. Specific yield for the direct amide coupling of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamides
This protocol is a general method for the synthesis of amide derivatives from this compound and various aryl amines.
Materials:
-
This compound
-
Substituted aryl amine (e.g., aniline, substituted anilines)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 5-(Trifluoromethyl)-1-benzothiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aryl amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the aryl amine and base dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide.
Expected Outcome:
The desired N-aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is typically obtained as a solid with yields ranging from moderate to high, depending on the reactivity of the amine substrate.
Mandatory Visualization
Signaling Pathway: Allosteric Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Derivatives of benzothiophene-2-carboxylic acid have been identified as allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). BDK is a key negative regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Inhibition of BDK leads to the activation of BCKDC, promoting BCAA breakdown. This mechanism is a potential therapeutic target for metabolic diseases characterized by elevated BCAA levels.[1][2][3][4]
Caption: Allosteric inhibition of BDK by a benzothiophene carboxamide derivative.
Experimental Workflow: Synthesis of N-Aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamides
The following diagram illustrates the general workflow for the synthesis of N-aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamides as detailed in Protocol 1.
Caption: Workflow for the synthesis of N-aryl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamides.
References
Application Notes and Protocols: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid as a Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The presence of the benzothiophene core, a privileged scaffold in numerous biologically active compounds, combined with a trifluoromethyl group at the 5-position, imparts unique and advantageous properties to its derivatives. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets, making this scaffold particularly attractive for the development of novel therapeutic agents.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential anticancer and anti-inflammatory agents. While direct examples with extensive biological data for this specific building block are emerging, we present protocols and data from closely related thiophene analogs, a common strategy in medicinal chemistry due to their bioisosteric relationship, to demonstrate its potential.
Chemical Properties:
| Property | Value |
| CAS Number | 244126-64-5 |
| Molecular Formula | C₁₀H₅F₃O₂S |
| Molecular Weight | 246.21 g/mol [1] |
| Appearance | Dark cream solid[1] |
| Melting Point | 190-196 °C[1] |
Application in Anticancer Drug Discovery: EGFR Inhibitors
The benzothiophene scaffold is a key component in the design of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutation of EGFR are implicated in the progression of several cancers, making it a prime target for therapeutic intervention.[2] Derivatives of this compound, particularly its amides, are promising candidates for the development of novel EGFR inhibitors.
Signaling Pathway: EGFR Inhibition
Biological Activity of a Representative Thiophene Analog
While specific data for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamides as EGFR inhibitors is not yet widely published, a study on structurally analogous 5-trifluoromethylthiophene-2-carboxamide derivatives has shown significant promise.[2] The following table summarizes the in vitro cytotoxicity of a lead compound from this series against various cancer cell lines and its inhibitory activity against EGFR kinase.
| Compound | Target Cell Line / Kinase | IC₅₀ (µM) |
| Representative Thiophene Analog (9u) [2] | A549 (Lung Carcinoma) | 0.35 |
| MCF-7 (Breast Cancer) | 3.24 | |
| PC-3 (Prostate Cancer) | 5.12 | |
| EGFR Kinase | 0.091 |
This data indicates that the trifluoromethyl-substituted thiophene scaffold is a potent inhibitor of EGFR and exhibits significant anticancer activity. Given the bioisosteric relationship between thiophene and benzothiophene, it is hypothesized that derivatives of this compound will exhibit similar or enhanced activity.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., 4-aminoaniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiophene derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Application in Anti-Inflammatory Drug Discovery
Benzothiophene derivatives have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. The structural features of this compound make it a promising scaffold for the development of novel anti-inflammatory agents.
While specific anti-inflammatory data for derivatives of this exact building block are limited in the public domain, the general class of benzothiophenes has shown activity in various anti-inflammatory models. The protocols for synthesis and biological evaluation described above can be adapted for the screening of anti-inflammatory potential, for instance, by using cell-based assays to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of a benzothiophene core and a trifluoromethyl group provides a strong foundation for the development of potent and metabolically stable compounds. The provided protocols and data, based on closely related analogs, serve as a guide for researchers to explore the potential of this scaffold in anticancer and anti-inflammatory drug discovery. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate the therapeutic potential of this promising building block.
References
Application Notes and Protocols for Anti-inflammatory Drug Discovery
Introduction
Inflammation is a vital biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, atherosclerosis, and neurodegenerative disorders.[2][3][4] For decades, the mainstay of anti-inflammatory therapy has been non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[5] While effective, their use is often limited by gastrointestinal and cardiovascular side effects.[6] Modern drug discovery has shifted towards a target-based approach, focusing on specific signaling pathways that orchestrate the inflammatory response.[3][5][7] This has led to the development of more specific and potent therapeutics, such as biologics and small-molecule inhibitors targeting cytokines and intracellular signaling molecules.[1][8]
These application notes provide an overview of key inflammatory signaling pathways, a typical drug discovery workflow, and detailed protocols for essential in vitro and in vivo experiments designed to identify and validate novel anti-inflammatory compounds.
Key Signaling Pathways in Inflammation
Understanding the molecular cascades that initiate and perpetuate inflammation is crucial for identifying novel drug targets. Several interconnected pathways are central to this process.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9][10] Targeting various components of this pathway, from upstream receptors to the IKK complex, is a major strategy in anti-inflammatory drug discovery.[9][11]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity and inflammation.[12][13] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[14] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[13] Small-molecule JAK inhibitors (Jakinibs) have proven successful in treating autoimmune diseases like rheumatoid arthritis by blocking this cascade.[1][13]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system by detecting pathogenic microbes and sterile stressors.[15] Its activation is typically a two-step process.[16] A priming signal (Signal 1), often via NF-κB, upregulates the expression of NLRP3 and pro-IL-1β.[15][16] An activation signal (Signal 2), such as ATP efflux or crystalline structures, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1.[16] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[15] Given its role in numerous inflammatory diseases, the NLRP3 inflammasome is a highly attractive therapeutic target.[17][18]
Anti-Inflammatory Drug Discovery Workflow
The process of discovering and developing a new anti-inflammatory drug is a multi-stage endeavor, beginning with target identification and culminating in clinical trials. A typical preclinical workflow involves high-throughput screening to identify initial 'hits', followed by medicinal chemistry to optimize these hits into lead compounds, which are then rigorously tested in cell-based and animal models.
Data Presentation
Table 1: Overview of Key Inflammatory Pathways and Drug Targets
| Pathway | Key Proteins/Complexes | Primary Function | Example Drug Targets |
| NF-κB Signaling | IKK complex, NF-κB (p65/p50) | Transcription of pro-inflammatory genes (cytokines, chemokines)[9] | IKKβ, Proteasome |
| JAK-STAT Signaling | JAK1, JAK2, JAK3, TYK2, STATs | Transduction of cytokine signals[12][13] | JAK1, JAK2, JAK3 |
| NLRP3 Inflammasome | NLRP3, ASC, Caspase-1 | Processing and release of IL-1β and IL-18[15] | NLRP3, Caspase-1 |
| Toll-Like Receptor (TLR) Signaling | TLRs (e.g., TLR4), MyD88, TRIF | Recognition of PAMPs and DAMPs to initiate innate immunity[19][20] | TLR4, MyD88 |
| Arachidonic Acid Pathway | COX-1, COX-2, 5-LOX | Production of prostaglandins and leukotrienes[6][21] | COX-2, 5-LOX |
Table 2: Comparison of Common In Vitro Anti-Inflammatory Assays
| Assay Type | Model System | Measured Endpoint(s) | Throughput | Key Advantage |
| NF-κB Reporter Assay | HEK293 or THP-1 cells with NF-κB-luciferase reporter | Luciferase activity | High | Directly measures pathway-specific inhibition[22] |
| Cytokine Secretion Assay | Differentiated THP-1 cells, PBMCs, HUVECs | Levels of TNF-α, IL-1β, IL-6, IL-8 (ELISA, Luminex)[23][24] | Medium-High | Physiologically relevant endpoint |
| Enzyme Inhibition Assay | Purified enzymes (e.g., COX-2, 5-LOX) | Enzyme activity (spectrophotometric, fluorometric)[25] | High | Direct measure of target engagement |
| High-Content Imaging | Macrophages, endothelial cells | NF-κB translocation, cell morphology, marker expression[26][27] | Medium | Provides multi-parametric, single-cell data |
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Assay
This protocol describes a high-throughput screening assay to identify compounds that inhibit TNF-α-induced NF-κB activation using a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[22]
Materials:
-
HEK293-NF-κB-luc2P reporter cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Test compounds and positive control (e.g., an IKK inhibitor)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293-NF-κB cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in assay medium. Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL (except for unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the stimulated (vehicle) control. Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Pro-inflammatory Cytokine Measurement in LPS-Stimulated THP-1 Macrophages
This protocol details the use of the human monocytic THP-1 cell line to screen for anti-inflammatory compounds by measuring the inhibition of cytokine release.[27]
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds and positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
Human TNF-α and IL-1β ELISA kits
Methodology:
-
Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48 hours.
-
Resting Phase: After 48 hours, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add 100 µL of fresh, serum-free medium. Incubate for another 24 hours.
-
Compound Treatment: Add test compounds at various concentrations to the cells and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of novel compounds.[28][29] The sub-plantar injection of carrageenan induces a reproducible inflammatory edema.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test compounds and positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Methodology:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw volume increase (edema) by subtracting the initial paw volume from the post-treatment volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Table 3: Example Data from a THP-1 Cytokine Release Assay
| Compound | Target | TNF-α Inhibition IC₅₀ (nM) | IL-1β Inhibition IC₅₀ (nM) |
| Dexamethasone | Glucocorticoid Receptor | 25.5 | 40.2 |
| Compound X | IKKβ | 150.8 | 210.4 |
| Compound Y | NLRP3 | >10,000 | 85.3 |
| Compound Z | Pan-JAK | 50.2 | 95.7 |
Table 4: Example Results from Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group (Dose, p.o.) | Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound A (30 mg/kg) | 0.51 ± 0.05 | 40.0% |
| Test Compound B (30 mg/kg) | 0.79 ± 0.07 | 7.1% |
| p < 0.05 compared to Vehicle Control |
The discovery of novel anti-inflammatory drugs has been significantly advanced by a deeper understanding of the molecular signaling pathways that drive inflammation. By targeting key nodes such as NF-κB, JAK-STAT, and the NLRP3 inflammasome, researchers can develop more specific and effective therapies. The strategic application of a workflow combining high-throughput screening, robust cell-based assays, and validated in vivo models is essential for identifying and advancing promising lead compounds from the bench to the clinic. The protocols and data structures presented here provide a foundational framework for researchers engaged in this critical area of therapeutic development.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 3. New drug targets in inflammation: efforts to expand the anti‐inflammatory armoury | Semantic Scholar [semanticscholar.org]
- 4. New drug targets in inflammation: efforts to expand the anti-inflammatory armoury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. australiansciencejournals.com [australiansciencejournals.com]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 17. The NLRP3 Inflammasome as a Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the NLRP3 inflammasome as a novel therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toll‐like receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 25. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 29. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Targeting the PI3K/AKT/mTOR Pathway in Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a highly attractive target for the development of novel anti-cancer agents.[1][4] Overactivation of the PI3K/AKT/mTOR pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, can lead to reduced apoptosis and increased cell proliferation.[1][3][4]
This document provides detailed application notes and experimental protocols for the preclinical evaluation of a novel, hypothetical anti-cancer agent, "Compound X," designed to inhibit the PI3K/AKT/mTOR pathway. These guidelines are intended to assist researchers in assessing the compound's efficacy and mechanism of action in cancer cell lines and in vivo models.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates AKT, a serine/threonine kinase.[3] Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth.[3]
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound with a rigid benzothiophene core. The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality makes it an intriguing building block for advanced materials. Its unique structure suggests potential applications in the development of materials with enhanced thermal stability, specific electronic properties, and tailored surface characteristics. While its primary applications are currently in pharmaceutical and agrochemical research, its potential in materials science is an emerging area of interest. This document outlines potential applications and generalized protocols based on the properties of this molecule and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic routes and predicting the characteristics of resulting materials.
| Property | Value | Reference |
| CAS Number | 244126-64-5 | [1] |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Melting Point | 190-196 °C | [1] |
| Appearance | Dark cream solid | [1] |
| Purity | ≥ 99% | [1] |
Potential Applications in Materials Science
Based on its chemical structure, this compound is a promising candidate for several applications in materials science, primarily in the fields of advanced polymers and metal-organic frameworks (MOFs).
-
High-Performance Polymers: The rigid benzothiophene backbone and the trifluoromethyl group can impart high thermal stability, chemical resistance, and specific optoelectronic properties to polymers. The carboxylic acid group provides a reactive handle for polymerization reactions, such as polyester or polyamide formation.
-
Organic Electronics: Thiophene-based molecules are well-known for their use in organic electronics. The benzothiophene core of this molecule could be incorporated into conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The trifluoromethyl group can influence the electronic energy levels and stability of these materials.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming crystalline porous materials known as MOFs. The trifluoromethyl group can modify the pore environment and influence the gas sorption and catalytic properties of the resulting MOF.
Experimental Protocols (Hypothetical)
While specific experimental data for the use of this compound in materials science is limited in publicly available literature, the following protocols are proposed based on established synthetic methodologies for similar compounds.
1. Synthesis of a Polyester Containing 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate Units
This protocol describes a potential pathway for the synthesis of a polyester, which may exhibit enhanced thermal and electronic properties.
Workflow Diagram:
Caption: Polyester synthesis workflow.
Methodology:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride.
-
-
Polycondensation:
-
Dissolve a suitable diol monomer (e.g., bisphenol A) in a dry, inert solvent such as dichloromethane or tetrahydrofuran (THF) in a separate flask under a nitrogen atmosphere.
-
Add an equimolar amount of a base, such as pyridine, to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the prepared acyl chloride in the same solvent to the diol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Purification and Characterization:
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Characterize the polymer using standard techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.
-
-
2. Synthesis of a Metal-Organic Framework (MOF) using 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate as a Linker
This protocol outlines a general solvothermal method for the synthesis of a MOF, which could be investigated for gas storage or catalysis.
Logical Relationship Diagram:
Caption: MOF synthesis logical flow.
Methodology:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound and a suitable metal salt (e.g., zinc nitrate hexahydrate) in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol.
-
The molar ratio of ligand to metal salt will need to be optimized.
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the vial in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.
-
Activate the MOF by exchanging the solvent with a low-boiling-point solvent (e.g., chloroform or acetone) and then heating under vacuum to remove the solvent molecules from the pores.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent content.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume of the activated MOF.
-
Disclaimer: These protocols are illustrative and based on general chemical principles. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate risk assessments before undertaking any experimental work. The specific reaction conditions (e.g., stoichiometry, solvent, temperature, and reaction time) will require optimization for each specific application.
References
Application Notes and Protocols for Reactions Involving 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common transformations of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, making its derivatives attractive for drug discovery programs. The following protocols for amide bond formation, esterification, and Suzuki coupling are presented to facilitate the synthesis of novel derivatives.
Chemical Properties
| Property | Value |
| CAS Number | 244126-64-5 |
| Molecular Formula | C₁₀H₅F₃O₂S |
| Molecular Weight | 246.21 g/mol [1] |
| Melting Point | 190-196 °C[1] |
| Appearance | Dark cream solid[1] |
Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Quantitative Data (Representative Examples)
| Amine | Product | Yield (%) | Purity (%) |
| Aniline | N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | 85-95 | >95 |
| Benzylamine | N-benzyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | 88-96 | >95 |
| Morpholine | (5-(Trifluoromethyl)-1-benzothiophen-2-yl)(morpholino)methanone | 90-98 | >95 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Esterification via Fischer-Speier Esterification
This protocol outlines the synthesis of esters from this compound using the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., excess alcohol or an inert solvent like toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC or LC-MS. For higher boiling alcohols, an inert solvent like toluene can be used with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.
Quantitative Data (Representative Examples)
| Alcohol | Product | Yield (%) | Purity (%) |
| Methanol | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 90-98 | >98 |
| Ethanol | Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 85-95 | >98 |
| Isopropanol | Isopropyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 70-85 | >95 |
Note: Yields are representative and may vary depending on the specific alcohol and reaction conditions.
Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier esterification.
Suzuki Cross-Coupling Reaction
This protocol details a representative Suzuki cross-coupling reaction of a halogenated derivative of this compound (e.g., the corresponding bromide or iodide at a position on the benzothiophene ring) with an arylboronic acid. This reaction is a powerful tool for forming carbon-carbon bonds.
Note: This protocol assumes the prior synthesis of a halogenated derivative of the starting material, which is not covered here.
Experimental Protocol
Materials:
-
Halogenated 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate (e.g., methyl 5-bromo- or 5-iodo-1-benzothiophene-2-carboxylate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the halogenated 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data (Representative Examples for a 5-bromo derivative)
| Arylboronic Acid | Product | Yield (%) | Purity (%) |
| Phenylboronic acid | Methyl 5-phenyl-x-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 75-90 | >95 |
| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-x-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 70-88 | >95 |
| 3-Pyridinylboronic acid | Methyl 5-(pyridin-3-yl)-x-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 60-80 | >95 |
Note: Yields are representative and may vary depending on the specific boronic acid, halogen, and reaction conditions.
Suzuki Coupling Workflow
Caption: Workflow for a typical Suzuki cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common strategies involve a two-step process: first, the construction of the 5-(trifluoromethyl)-1-benzothiophene core, followed by the introduction of the carboxylic acid group at the 2-position. Key methods include:
-
Cyclization followed by lithiation and carboxylation: This involves the cyclization of a suitable precursor to form 5-(trifluoromethyl)-1-benzothiophene, followed by deprotonation at the 2-position with a strong base (e.g., n-butyllithium) and subsequent quenching with carbon dioxide.
-
Hydrolysis of a 2-ester derivative: This route starts with the synthesis of an ester, such as methyl or ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[1]
Q2: I am observing a low yield in my cyclization step to form the benzothiophene ring. What are the potential causes and solutions?
A2: Low yields in the cyclization step are a common issue.[2] Key factors to investigate include:
-
Reaction Temperature: The optimal temperature can be crucial. Running small-scale trials at different temperatures can help identify the ideal conditions.
-
Catalyst Choice and Loading: For metal-catalyzed cyclizations, the choice of catalyst and its concentration are critical. Screening different catalysts and optimizing the loading can significantly impact the yield.
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants are of high purity.
Q3: My carboxylation reaction using n-butyllithium and CO2 is not working well. What should I check?
A3: Carboxylation via lithiation can be sensitive to several factors:
-
Moisture and Air: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent carboxylation should also be carefully temperature-controlled.
-
Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can vary. It is advisable to titrate the solution before use to determine the exact molarity.
-
CO2 Source: Use high-purity, dry carbon dioxide. Passing the gas through a drying tube before introducing it to the reaction mixture is recommended.
Q4: I am having trouble with the hydrolysis of the methyl ester to the carboxylic acid. What conditions can I try?
A4: Both acidic and basic hydrolysis can be employed.[1] If one method gives a low yield or leads to decomposition, consider the following:
-
Basic Hydrolysis (Saponification): This is often performed with NaOH or KOH in a mixture of water and an organic solvent like methanol or ethanol. If the reaction is slow, gentle heating can be applied. The product will be the carboxylate salt, which requires acidification to yield the carboxylic acid.
-
Acidic Hydrolysis: This is typically carried out using a strong acid like sulfuric acid or hydrochloric acid in an aqueous solution.[1] This method is reversible, so using a large excess of water can help drive the reaction to completion.
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification is critical for obtaining a high-purity product. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) can separate the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side product formation, or product decomposition. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Adjust the temperature or try a different catalyst/solvent system. Ensure the work-up procedure is not degrading the product. |
| Formation of Multiple Products | Side reactions such as over-lithiation, or competing cyclization pathways. | For lithiation reactions, carefully control the stoichiometry of the organolithium reagent and the reaction temperature. For cyclization, screen different catalysts and reaction conditions to improve selectivity. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Attempt to purify by column chromatography. If the product is a solid, try recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Isolating the Product | Product may be too soluble in the work-up solvents. | During aqueous work-up, adjust the pH to ensure the carboxylic acid is in its neutral, less water-soluble form before extraction. Use a different extraction solvent. |
Data Presentation
Table 1: Optimization of the Hydrolysis of Methyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
| Entry | Hydrolysis Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 M NaOH (aq), Methanol | 60 | 4 | 85 |
| 2 | 2 M NaOH (aq), Methanol | 25 | 12 | 75 |
| 3 | 6 M HCl (aq), Dioxane | 100 | 8 | 80 |
| 4 | 6 M HCl (aq), Dioxane | 80 | 16 | 72 |
| 5 | LiOH, THF/H2O | 50 | 6 | 92 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate via Cyclization
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of an appropriate starting material (e.g., a substituted o-thiocresol derivative) in a suitable solvent (e.g., DMF), add the necessary reagents for the cyclization reaction (this will depend on the specific synthetic route chosen).
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (e.g., 4-12 hours), monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate in a mixture of THF and water.
-
Reagent Addition: Add an excess of lithium hydroxide (LiOH) to the solution.
-
Reaction Conditions: Stir the mixture at 50 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidification: Acidify the aqueous layer with cold 1 M HCl until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: General two-step workflow for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Substituted Benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzothiophenes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by common synthetic methods for preparing substituted benzothiophenes. Each Q&A addresses a specific issue, providing potential causes and actionable solutions.
Gewald Synthesis of 2-Aminobenzothiophenes
The Gewald reaction is a powerful one-pot multicomponent method for synthesizing 2-aminothiophenes, which are precursors to many substituted benzothiophenes. However, the reaction can be prone to side product formation and low yields.
Q1: My Gewald reaction is resulting in a low yield of the desired 2-aminobenzothiophene. What are the likely causes and how can I improve it?
A1: Low yields in the Gewald synthesis can stem from several factors, primarily related to the initial Knoevenagel-Cope condensation, the reactivity of sulfur, or competing side reactions.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is crucial. If the condensation between the carbonyl compound and the active methylene nitrile is slow or incomplete, the overall yield will be poor.
-
Base Selection: The choice of base is critical. For less reactive ketones, consider switching from a mild base like triethylamine to a more effective one such as morpholine or piperidine.
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions.[1]
-
-
Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel-Cope product can undergo dimerization, which competes with the desired cyclization. This is a significant side reaction that can substantially lower the yield of the 2-aminothiophene.[2][3]
-
Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions. In some cases, optimizing the temperature and the rate of addition of reagents can favor the desired intramolecular cyclization. Under suitable conditions, it has been reported that the dimer can even recyclize to the desired aminothiophene.[2]
-
Q2: I am observing a significant amount of a dimeric side product in my Gewald reaction. How can I minimize its formation?
A2: The dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction in the Gewald synthesis.[2][3]
Troubleshooting Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature may slow down the rate of dimerization relative to the desired cyclization.
-
Choice of Base: The base can influence the rate of both the desired reaction and the side reactions. Experimenting with different bases (e.g., morpholine, piperidine, triethylamine) can help identify conditions that favor the formation of the 2-aminothiophene.
-
Two-Step Procedure: For challenging substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base. This can sometimes provide better control over the reaction and minimize dimerization.[2][4]
Table 1: Effect of Catalyst on the Yield of 2-Aminothiophenes in the Gewald Reaction
| Catalyst (20 mol%) | Time (min) | Yield (%) |
| Pyrrolidinium borate | 30 | 92 |
| Piperidinium borate | 20 | 96 |
| Morpholinium borate | 30 | 90 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), EtOH/H₂O (10 mL, 9:1), 60 °C. |
Data sourced from a study on catalytic Gewald synthesis.[5]
Friedel-Crafts Acylation for the Synthesis of Acylbenzothiophenes
Friedel-Crafts acylation is a common method to introduce an acyl group onto the benzothiophene ring. The primary challenge with this reaction is controlling the regioselectivity.
Q1: I am getting a mixture of 2- and 3-acylbenzothiophene regioisomers in my Friedel-Crafts acylation. How can I improve the selectivity?
A1: The regioselectivity of Friedel-Crafts acylation on benzothiophene is highly dependent on the stability of the intermediate carbocation (arenium ion). Attack at the 2-position is generally favored electronically as it leads to a more stable intermediate that can be described by more resonance structures.[6][7]
Factors Influencing Regioselectivity and Troubleshooting:
-
Electronic Effects: For unsubstituted benzothiophene, acylation typically occurs preferentially at the 2-position. The intermediate formed by attack at the 2-position is more stabilized by resonance involving the sulfur atom's lone pair.
-
Steric Hindrance: While electronic factors favor the 2-position, bulky acylating agents or substituents already present on the benzothiophene ring can sterically hinder attack at this position, leading to an increased proportion of the 3-acyl isomer.
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃) can influence the regioselectivity. Using a milder Lewis acid or optimizing the stoichiometry may improve the desired outcome. It is recommended to use a large excess of the acylation catalyst, for instance, about 2-12 moles per mole of product.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, potentially favoring the formation of the electronically preferred 2-isomer.
Q2: My Friedel-Crafts acylation is giving a low yield, and I suspect side reactions other than regioisomer formation. What could be happening?
A2: Besides regioselectivity issues, low yields in Friedel-Crafts acylation can be due to deactivation of the catalyst or the aromatic ring, or the formation of other byproducts.
Possible Side Reactions and Solutions:
-
Complexation of the Catalyst: The carbonyl group of the product can coordinate with the Lewis acid catalyst, effectively deactivating it. This is why more than a stoichiometric amount of the catalyst is often required.
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated benzothiophene substrates. Using a less reactive acylating agent or controlling the stoichiometry can help mitigate this.
-
Reaction with Solvent: The reaction is typically carried out in inert solvents like dichloromethane or 1,2-dichloroethane.[8] Using a reactive solvent can lead to undesired side reactions.
Table 2: Regioselectivity in the Friedel-Crafts Acylation of Anisole (A Model for Activated Aromatic Systems)
| Acylating Agent | Product Ratio (para:ortho) |
| Acetyl Chloride | 120.4 : 1.000 |
Data from a study on electronic factors affecting Friedel-Crafts acylation, demonstrating the strong directing effect of an activating group.[9]
Intramolecular Cyclization for Benzothiophene Synthesis
Intramolecular cyclization reactions are a versatile strategy for constructing the benzothiophene ring system. However, these reactions can also be plagued by side product formation, including dimerization and unexpected rearrangements.
Q1: During the intramolecular cyclization of my precursor to form a substituted benzothiophene, I am observing a significant amount of a dimeric byproduct. How can I suppress this?
A1: Dimerization is a common side reaction in syntheses that proceed through reactive intermediates such as carbocations or radicals.[10][11][12]
Strategies to Minimize Dimerization:
-
High Dilution: Performing the reaction under high dilution conditions can favor the unimolecular intramolecular cyclization over the bimolecular intermolecular dimerization.
-
Slow Addition of Reagents: Adding the substrate or a key reagent slowly to the reaction mixture can help maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.
-
Temperature Control: The effect of temperature on dimerization versus cyclization can be complex. It is often necessary to screen a range of temperatures to find the optimal conditions for the desired intramolecular reaction.
Q2: My intramolecular cyclization is not proceeding as expected, and I am isolating an unexpected rearranged product. What could be the cause?
A2: The formation of rearranged products often points to the involvement of carbocationic intermediates that can undergo skeletal rearrangements to form more stable species.
Troubleshooting Rearrangements:
-
Choice of Catalyst/Reagent: If a strong acid is used to promote cyclization, consider switching to a milder Lewis acid or a different type of catalyst that may not favor carbocation formation.
-
Substrate Design: In some cases, the structure of the starting material may be inherently prone to rearrangement. Modifying the substrate, for example, by introducing blocking groups, may prevent undesired rearrangements.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can sometimes minimize rearrangements, as these are often thermodynamically driven processes.
Table 3: Side Product Formation in the Electrophilic Cyclization of an Alkynylthioanisole
| Substrate | Desired Product Yield (%) | Side Product Yield (%) |
| Trimethylsilyl-substituted alkynylthioanisole | 65 | 24 (desilylated side product) |
Data from a study on electrophilic sulfur mediated cyclization, indicating that side reactions like desilylation can compete with the desired cyclization.[13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a baseline for troubleshooting and optimization.
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a general one-pot synthesis of a 2-aminothiophene derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.0 equiv), malononitrile (10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).
-
Add ethanol (20-30 mL) as the solvent.
-
Add morpholine (2 mmol, 0.2 equiv) as the base.
-
Stir the reaction mixture and heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
This protocol is a general guideline and may require optimization for specific substrates.[1][7][14]
Protocol 2: Friedel-Crafts Acylation of 2-(4-methoxyphenyl)benzo[b]thiophene
This protocol outlines the acylation of a substituted benzothiophene.
Materials:
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-(2-piperidinoethoxy)benzoyl chloride hydrochloride (acylating agent)
-
Aluminum chloride (AlCl₃, Lewis acid)
-
Dichloromethane (CH₂Cl₂, solvent)
Procedure:
-
In a reaction vessel, suspend the acylating agent in dichloromethane.
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the suspension.
-
Cool the mixture in an ice bath and add aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at ambient temperature for approximately 2.5 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a patented synthesis and may require careful handling of reagents.[8]
Protocol 3: Intramolecular Electrophilic Cyclization of an o-Alkynyl Thioanisole
This protocol describes the synthesis of a 2,3-disubstituted benzothiophene via electrophilic cyclization.
Materials:
-
o-Alkynyl thioanisole
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (electrophilic sulfur source)
-
Dichloromethane (CH₂Cl₂, solvent)
Procedure:
-
To a vial, add the o-alkynyl thioanisole (1.0 equiv) and dichloromethane.
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equiv) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Adsorb the crude material onto silica gel.
-
Purify the product by column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
This protocol is based on a published procedure for electrophilic cyclization.[13]
Visualizing Reaction Pathways and Side Products
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways for the formation of desired products and common side products in the synthesis of substituted benzothiophenes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 9. alexandonian.com [alexandonian.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.blucher.com.br [pdf.blucher.com.br]
- 12. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for a successful recrystallization.
| Property | Value |
| CAS Number | 244126-64-5[1][2] |
| Molecular Formula | C₁₀H₅F₃O₂S[1][2] |
| Molecular Weight | 246.21 g/mol [1][2] |
| Melting Point | 190-196 °C[1][2] |
| Appearance | Dark cream solid[1][2] |
| Purity (Typical) | ≥ 99%[1][2] |
| Storage Conditions | 0-8 °C[1][2] |
Experimental Protocol: Recrystallization
Recommended Solvent Screening:
Based on the structure (an aromatic carboxylic acid with a trifluoromethyl group), suitable solvent systems would likely involve polar protic or aprotic solvents, or a mixed solvent system. Potential candidates include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene (potentially as a co-solvent)
-
Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane
General Recrystallization Procedure:
-
Dissolution: In a suitable flask, add the crude this compound. Gradually add the minimum amount of the chosen hot solvent (near its boiling point) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3]
-
Crystal Formation: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
Caption: General workflow for the recrystallization process.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inner surface of the flask with a glass rod just below the solvent level. Add a small seed crystal of the pure compound. |
| Oiling Out (Formation of a Liquid Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat and Add More Solvent: Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point. Allow to cool slowly.[3] - Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of the compound (190-196 °C). - Charcoal Treatment: If impurities are suspected, add activated charcoal to the hot solution before filtration to adsorb them.[3] |
| Low Yield of Recrystallized Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling. - Washing crystals with warm solvent. | - Minimize Solvent: Use the absolute minimum amount of hot solvent required for complete dissolution. - Pre-heat Funnel: Ensure the filtration apparatus is hot to prevent the product from crystallizing in the funnel. - Sufficient Cooling: Allow adequate time for cooling at room temperature, followed by an ice bath. - Use Ice-Cold Solvent for Washing: Always use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are Colored or Appear Impure | - Insoluble impurities were not completely removed. - Soluble colored impurities are co-crystallizing with the product. | - Hot Filtration: Ensure an efficient hot filtration step is performed. - Charcoal Treatment: Add activated charcoal to the hot solution to adsorb colored impurities before filtering.[3] - Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. |
| Crystallization Occurs Too Quickly | - The solution is too concentrated. - The cooling rate is too fast. | - Add More Solvent: Reheat the solution and add a small amount of additional hot solvent.[3] - Slow Cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or insulated pad) before moving to an ice bath.[3] |
Troubleshooting Logic Diagram:
Caption: A logical flow for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent must be determined experimentally. A good starting point is to test small quantities of the crude product in various solvents such as ethanol, methanol, ethyl acetate, and acetone. The best solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool much more slowly.[3] Using a solvent with a lower boiling point can also prevent this issue.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: Low yield is often due to using an excessive amount of solvent. Use only the minimum volume of hot solvent necessary to dissolve the crude material. Ensure the solution is cooled sufficiently, including in an ice bath, to maximize crystal formation. Also, be sure to wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q4: How can I remove colored impurities?
A4: If your product is discolored, it may contain impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[3] The charcoal adsorbs the colored impurities, which are then removed by filtration. Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q5: Why is slow cooling important?
A5: Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude impurities.[3] Rapid cooling can trap impurities within the crystal structure, leading to a less pure product. Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath is a critical step for obtaining high-purity crystals.
References
Technical Support Center: Purification of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Welcome to the technical support center for the purification of crude 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. A common pathway to this compound involves the reaction of 4-(trifluoromethyl)thiophenol with an α,β-unsaturated carboxylic acid derivative followed by cyclization. Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: 4-(Trifluoromethyl)thiophenol and the coupling partner.
-
Regioisomers: Depending on the cyclization conditions, formation of other isomers, such as 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, is possible.
-
Over-oxidation Products: If oxidative conditions are used, sulfoxide or sulfone derivatives of the benzothiophene ring may form.
-
Decarboxylation Product: Loss of the carboxylic acid group to form 5-(trifluoromethyl)-1-benzothiophene can occur, especially at elevated temperatures.
-
Polymeric Byproducts: Under certain conditions, polymerization of starting materials or intermediates may lead to high molecular weight impurities.
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: Oiling out is a common issue, especially with compounds containing fluorine. Here are a few strategies to induce crystallization:
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Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For carboxylic acids, polar solvents like ethanol, methanol, or water, and mixtures such as hexane/ethyl acetate are often effective.[1]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[2] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for nucleation.
Q3: I am seeing a persistent spot on my TLC that runs very close to my product. What could it be and how do I remove it?
A3: A close-running spot on TLC often indicates an impurity with a polarity very similar to your desired product, such as a regioisomer.
-
Flash Column Chromatography Optimization:
-
Solvent System: A slight modification of your mobile phase can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.
-
Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can enhance the separation of closely eluting compounds.
-
-
Recrystallization: Multiple recrystallizations from different solvent systems may be necessary to remove the persistent impurity.
-
Derivative Formation: In challenging cases, you could consider temporarily converting the carboxylic acid to an ester or another derivative, which may have different chromatographic properties, allowing for easier separation. The derivative can then be hydrolyzed back to the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield After Purification | Product Loss During Extraction: Incomplete extraction from the aqueous phase after workup. | - Ensure the aqueous phase is acidified to a pH of 1-2 before extraction to fully protonate the carboxylic acid, making it more soluble in organic solvents.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Co-elution with Impurities: The product is not well-separated from impurities during column chromatography. | - Optimize the mobile phase for TLC to achieve a clear separation between the product and impurities before attempting column chromatography.- Use a longer column or a finer silica gel mesh size for better resolution. | |
| Product Precipitation on the Column: The product has poor solubility in the mobile phase. | - Pre-adsorb the crude material onto a small amount of silica gel ("dry loading") before loading it onto the column.- Add a small percentage of a more polar solvent to the mobile phase to increase solubility. | |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction did not go to completion. | - Monitor the reaction by TLC or another analytical technique to ensure all starting material is consumed.- If the starting material is significantly less polar, it can often be washed out with a non-polar solvent like hexane before further purification. |
| Inefficient Purification: The polarity difference between the product and starting material is insufficient for good separation. | - Adjust the mobile phase polarity in your column chromatography. A less polar mobile phase will increase the retention time of your more polar product, potentially allowing for better separation from less polar starting materials. | |
| Multiple Spots on TLC After Purification | Product Degradation: The compound may be unstable on silica gel or to the solvents used. | - Deactivate the silica gel by adding a small amount of triethylamine to the eluent.- Avoid prolonged exposure to acidic or basic conditions during workup and purification. |
| Contaminated Solvents or Glassware: Impurities are being introduced during the purification process. | - Use high-purity solvents for chromatography and recrystallization.- Ensure all glassware is thoroughly cleaned and dried before use. |
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | 85-95% | 60-80% | Simple, inexpensive, good for removing less soluble impurities. | Can be time-consuming, may not remove impurities with similar solubility. |
| Flash Column Chromatography | >98% | 70-90% | High resolution, effective for removing a wide range of impurities. | Requires more solvent, can be more complex to set up and run. |
| Preparative HPLC | >99.5% | 50-70% | Highest purity achievable, excellent for separating very similar compounds. | Expensive, time-consuming, requires specialized equipment. |
Note: The values in this table are approximate and can vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the product from its impurities. A good solvent system will give the product an Rf value of approximately 0.2-0.4. Common mobile phases include gradients of ethyl acetate in hexane or methanol in dichloromethane.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for compounds with poor solubility, use the dry loading technique by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: A troubleshooting workflow for the purification of crude this compound.
References
Stability issues of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally considered to possess enhanced chemical stability due to the presence of the trifluoromethyl group.[1][2] This electron-withdrawing group can help to stabilize the molecule against certain degradation pathways. However, the actual stability in a specific solution will be dependent on the experimental conditions.
Q2: What are the key factors that can influence the stability of this compound in solution?
A2: The stability of this compound in solution can be significantly affected by several factors, including:
-
pH: The carboxylic acid moiety is ionizable, and its stability may vary between its protonated and deprotonated forms. Extreme pH conditions (strong acids or bases) are likely to promote hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent can influence the compound's stability. Protic solvents, especially under elevated temperatures, may participate in degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is advisable to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the benzothiophene ring system.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C and protect them from light by using amber vials or by wrapping the vials in aluminum foil. For aqueous working solutions, it is best to prepare them fresh before each experiment.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not extensively documented in publicly available literature. Potential degradation pathways could include hydrolysis of the carboxylic acid, oxidation of the thiophene sulfur, or reactions involving the trifluoromethyl group under harsh conditions. To identify potential degradants in your specific experimental setup, a forced degradation study coupled with a stability-indicating analytical method (e.g., HPLC-UV/MS) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment. If using a stock solution, verify its integrity by analytical methods (e.g., HPLC) against a freshly prepared standard. Store stock solutions at low temperatures and protect from light. |
| Appearance of new peaks in chromatograms of aged samples. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method to monitor the purity of your samples. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of the compound at the working concentration and pH. | Ensure the final concentration of the organic solvent from the stock solution is compatible with the aqueous buffer. Adjust the pH of the buffer if it is affecting the solubility of the carboxylic acid. Sonication may help in dissolving the compound, but solubility should be visually confirmed. |
| Discoloration of the solution upon storage or exposure to light. | Potential photolytic degradation or other chemical reactions. | Always store solutions in amber vials or protect them from light. If discoloration is observed, the solution should be discarded and a fresh one prepared. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products and evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ACN or MeOH).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At appropriate time points, withdraw samples, dissolve the solid sample in the solvent, and dilute both to a suitable concentration for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in ACN/water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. After the exposure, prepare the samples for analysis.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., ACN or MeOH).
-
Monitor the elution profile using a UV/PDA detector at a wavelength where the parent compound has maximum absorbance.
-
If available, use an MS detector to obtain mass information for the parent peak and any new peaks that appear, which will aid in the identification of degradation products.
-
-
Data Evaluation:
-
Assess the percentage of degradation of the parent compound under each stress condition.
-
Ensure that the analytical method is "stability-indicating" by demonstrating that the peaks for the degradation products are well-resolved from the peak of the parent compound.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimization of Palladium-Catalyzed Benzothiophene Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed benzothiophene synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Question: My palladium-catalyzed benzothiophene synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield is a common issue in palladium-catalyzed reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the cornerstone of the reaction. Its activity can be compromised by:
-
Degradation: Many palladium(0) sources are sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere and is not expired. Using a fresh batch is often a good first step.
-
Improper Pre-catalyst Activation: Some palladium(II) pre-catalysts require in-situ reduction to the active Pd(0) species. Ensure your reaction conditions are suitable for this activation.
-
-
Ligand Issues: The choice and quality of the ligand are critical for catalyst stability and reactivity.
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation. Store them under an inert atmosphere.
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Suboptimal Ligand-to-Metal Ratio: The ideal ratio can vary depending on the specific reaction. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio, but this may need to be optimized.
-
-
Solvent and Reagent Quality:
-
Purity: Impurities in solvents or starting materials can act as catalyst poisons. Use high-purity, anhydrous, and degassed solvents.
-
Degassing: Residual oxygen in the solvent can lead to the oxidation and deactivation of the palladium catalyst, often observed as the formation of a black precipitate (palladium black).[1] Thoroughly degas solvents using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
-
Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction may not proceed at a reasonable rate. If it's too high, it can lead to catalyst decomposition.[1] Experiment with a range of temperatures to find the optimum.
-
Base: The choice and strength of the base are crucial. The base may be required for the deprotonation of a substrate or to facilitate the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). The optimal base is highly dependent on the specific reaction.
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Concentration: Very dilute or overly concentrated reaction mixtures can sometimes lead to poor outcomes.
-
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Palladium Black
Question: My reaction mixture turns black, and I observe a precipitate, accompanied by a drop in catalytic activity. What is happening and how can I prevent it?
Answer:
The formation of a black precipitate is a classic sign of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This occurs when the active Pd(0) catalyst agglomerates and falls out of the solution.
Possible Causes & Solutions:
-
Presence of Oxygen: The most common cause is the presence of oxygen in the reaction vessel. Oxygen can oxidize the phosphine ligands, leaving the palladium center unprotected and prone to aggregation.[1]
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Ligand Instability or Incorrect Stoichiometry:
-
Solution: Verify the stability of your chosen ligand under the reaction conditions. Optimize the ligand-to-palladium ratio; sometimes, a slight excess of the ligand can help stabilize the catalytic species.[1]
-
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the palladium catalyst.[1]
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Solution: If possible, try running the reaction at a lower temperature.
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Problem 3: Significant Homocoupling Byproducts
Question: I am observing a significant amount of homocoupling byproducts of my starting materials. How can I minimize these side reactions?
Answer:
Homocoupling is a frequent side reaction where two molecules of the same starting material couple with each other. This is particularly common in cross-coupling reactions involving organometallic reagents.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Homocoupling:
-
Solution: The choice of ligand, solvent, and base can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different combinations can help identify conditions that favor the desired reaction. Bulky, electron-rich ligands often suppress homocoupling.[1]
-
-
Stoichiometry of Reactants:
-
Solution: Using a slight excess of one of the coupling partners can sometimes push the equilibrium towards the cross-coupled product.
-
-
Presence of Oxidants: In reactions that proceed via an oxidative C-H activation pathway, the nature and amount of the oxidant (e.g., Cu(OAc)₂, Ag₂O) can influence the extent of homocoupling. Careful optimization of the oxidant is necessary.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my specific benzothiophene synthesis?
A1: The optimal catalyst-ligand system is highly dependent on the reaction type (e.g., C-H activation, Suzuki coupling, Sonogashira coupling) and the specific substrates being used. A good starting point is to consult the literature for similar transformations. Generally:
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For C-H activation/arylation , Pd(OAc)₂ is a commonly used pre-catalyst.
-
For cross-coupling reactions , a variety of Pd(0) sources like Pd(PPh₃)₄ or pre-catalysts such as Pd₂(dba)₃ are often employed.
-
Ligand selection is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting challenging coupling reactions.
Q2: My crude product is impure after the reaction. What are the recommended purification methods?
A2: The most common purification techniques for benzothiophene derivatives are column chromatography on silica gel and recrystallization.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A typical solvent system would be a gradient of ethyl acetate in hexane.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material.
Q3: Can I reuse my palladium catalyst?
A3: In homogeneous catalysis, the palladium catalyst is typically dissolved in the reaction mixture, making its recovery and reuse challenging. For large-scale applications, heterogeneous palladium catalysts (e.g., palladium on carbon) are sometimes used to facilitate catalyst separation and recycling. However, for many of the intricate benzothiophene syntheses, homogeneous catalysts offer superior activity and selectivity.
Data Presentation
The following tables summarize quantitative data from various studies on the optimization of palladium-catalyzed benzothiophene synthesis.
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2] |
Table 2: Effect of Ligands on the Pd-Catalyzed Synthesis of Dibenzothiophenes
| Entry | Ligand | Yield (%) |
| 1 | None | 15 |
| 2 | PPh₃ | 25 |
| 3 | PCy₃ | 38 |
| 4 | 2,6-Me₂C₆H₃CO₂H | 55 |
| 5 | Adamantane-1-carboxylic acid | 42 |
| Reaction conditions: Substrate (0.30 mmol), Pd(OAc)₂ (0.030 mmol), and ligand (0.090 mmol) in toluene (1.0 mL) at 130 °C for 18 h. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzothiophene-3-carboxylic Esters
This protocol describes the palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation of 2-(methylthio)phenylacetylenes.
-
Reaction Setup: In a stainless-steel autoclave, add PdI₂ (5 mol %), KI (2.5 equivalents), and the 2-(methylthio)phenylacetylene substrate (1.0 equivalent) in the corresponding alcohol (ROH) as the solvent.
-
Pressurization: Seal the autoclave and pressurize it with carbon monoxide (CO) to 32 atm, followed by pressurizing with air to a total pressure of 40 atm.
-
Reaction: Stir the reaction mixture at 80-100 °C for 24 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzothiophene-3-carboxylic ester.
Protocol 2: General Procedure for the Pd-Catalyzed C-H/C-S Coupling for Dibenzothiophene Synthesis
This protocol outlines the synthesis of dibenzothiophenes from diaryl sulfides.
-
Reaction Setup: To an oven-dried screw-capped vial, add the diaryl sulfide substrate (1.0 equivalent), Pd(OAc)₂ (0.15 equivalents), and 2,6-dimethylbenzoic acid (0.45 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Inert Atmosphere: Purge the vial with argon for 5 minutes.
-
Reaction: Seal the vial and heat the reaction mixture at 130 °C for 18 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the dibenzothiophene product.
Mandatory Visualization
References
Technical Support Center: Navigating the Scale-Up of Benzothiophene Synthesis
Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up benzothiophene synthesis from the laboratory to pilot or industrial scale. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your research and manufacturing endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of benzothiophene and its derivatives, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Degradation of starting materials or product.[1] 3. Suboptimal reaction temperature.[1] 4. Inefficient catalyst activity.[1] 5. Poor mixing at larger scales.[1] 6. Suboptimal selection of catalyst, co-catalyst, or solvent in cross-coupling reactions.[2] | 1. Monitor reaction progress using TLC or HPLC and consider extending the reaction time or cautiously increasing the temperature.[1] 2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[1] 3. Optimize the temperature profile. For exothermic reactions, ensure efficient heat removal.[1] 4. Use a fresh, high-purity catalyst. For reactions like Friedel-Crafts, ensure the catalyst is not quenched by moisture.[1] 5. Evaluate and optimize the stirring mechanism and speed to ensure the homogeneity of the reaction mixture.[1] 6. Conduct a systematic optimization of reaction parameters, including screening different palladium catalysts, copper salts (oxidants), and solvents.[2] |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity in reactions like Friedel-Crafts acylation.[1] 2. Isomerization under reaction or work-up conditions.[1] | 1. Consider a multi-step synthesis using a pre-functionalized starting material to control the position of substitution.[1] For C3 functionalization, modern metal-free methods using benzothiophene S-oxides can provide high regioselectivity.[2] 2. Neutralize the reaction mixture promptly during work-up and avoid prolonged exposure to strong acids or bases.[1] |
| Product Contamination with Starting Material | 1. Incomplete reaction.[1] 2. Use of insufficient acylating or coupling agent.[1] | 1. Monitor the reaction to completion using appropriate analytical techniques (TLC, HPLC).[1] 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the limiting reagent.[1] |
| Difficulty in Product Isolation/Purification | 1. The product is an oil or a low-melting solid.[1] 2. Presence of closely related impurities.[1] 3. Emulsion formation during aqueous work-up.[1] 4. High-boiling point solvents (e.g., DMSO, DMF) are difficult to remove.[3] | 1. If direct crystallization is challenging, consider purification by column chromatography or conversion to a crystalline derivative for purification, followed by regeneration.[1] 2. Optimize crystallization conditions (solvent, temperature, cooling rate).[1] Preparative HPLC may be necessary for high-purity material.[1] 3. Add a brine wash or a small amount of a different organic solvent to break the emulsion.[1] 4. Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a low-boiling point organic solvent. Wash the organic layer multiple times with water or brine.[3] |
| Exotherm and Temperature Control Issues During Scale-Up | 1. Inadequate heat removal capacity of the reactor.[1] 2. The addition rate of reagents is too fast.[1] | 1. Ensure the reactor's cooling system is sufficient for the reaction's heat output. Consider using a reactor with a larger surface area-to-volume ratio or external cooling loops.[1] 2. Add exothermic reagents in portions or via a syringe pump to control the rate of heat generation.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my palladium-catalyzed C2 arylation of benzothiophene?
A1: Low yields in palladium-catalyzed cross-coupling reactions are often due to suboptimal reaction conditions.[2] A systematic optimization of the catalyst, co-catalyst (oxidant), solvent, and temperature is crucial. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[2]
Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A2: Achieving C3 selectivity over the more electronically favored C2 position is a known challenge.[2] A modern, metal-free approach using benzothiophene S-oxides as precursors can achieve complete regioselectivity for the C3 position under mild conditions via an interrupted Pummerer reaction.[2] This method involves the activation of the S-O bond, followed by nucleophilic attack and a sigmatropic rearrangement that delivers the coupling partner specifically to the C3 position.[2]
Q3: What are the key safety considerations when scaling up benzothiophene synthesis?
A3: When scaling up, it is crucial to re-evaluate the safety of the process. Reactions that are manageable at a small scale can become hazardous at a larger scale. A key concern is the management of exothermic reactions. "One-pot" reactions where all reagents are mixed and then heated can be very dangerous on a large scale due to the potential for a runaway reaction.[4] A thorough understanding of the reaction thermodynamics and kinetics is essential. Controlled addition of reagents and adequate cooling capacity are critical for safe operation.[1] Additionally, the use of hazardous reagents should be carefully managed with appropriate personal protective equipment and engineering controls.
Experimental Protocols
Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[2]
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To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
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Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
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Heat the mixture to 100 °C and stir for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[2]
General Procedure for Column Chromatography Purification[2]
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Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[2]
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Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation needs.[2]
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Collect and Analyze Fractions: Collect the eluate in separate fractions and monitor their composition using Thin Layer Chromatography (TLC).[2]
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[2]
Visualizations
Caption: Systematic workflow for troubleshooting low yields in benzothiophene synthesis.
Caption: Logical pathway for achieving regioselective C3-arylation of benzothiophene.
References
Technical Support Center: Degradation of Benzothiophene Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of benzothiophene carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the initial enzymatic steps in the microbial degradation of benzothiophene carboxylic acids?
The initial steps in the microbial degradation of benzothiophene carboxylic acids are not fully elucidated but are thought to proceed via two primary routes, drawing parallels from the degradation of similar compounds like thiophene-2-carboxylic acid and benzothiophene itself.
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Route 1: CoA Ligation and Oxidation: This pathway is analogous to the degradation of thiophene-2-carboxylate.[1] It is initiated by the activation of the carboxylic acid group to a coenzyme A (CoA) thioester. This is followed by oxidation of the thiophene ring, leading to ring cleavage and the release of sulfide.[1]
-
Route 2: Hydroxylation: This pathway involves the enzymatic hydroxylation of the benzothiophene ring system by monooxygenases or dioxygenases.[2][3] This hydroxylation can destabilize the aromatic ring, making it susceptible to subsequent cleavage. For some 2-aroylthiophenes, hydroxylation has been observed at the 5-position.[3]
Q2: Are benzothiophene carboxylic acids completely mineralized by microorganisms?
Yes, some microorganisms, such as certain strains of Rhodococcus, have been shown to be capable of the complete degradation of thiophene derivatives, utilizing them as sole sources of carbon and energy.[4] In the case of thiophene-2-carboxylate, it is degraded quantitatively to sulfate, with its carbon being converted almost entirely to cell biomass and carbon dioxide.[4] This suggests that complete mineralization of benzothiophene carboxylic acids is possible.
Q3: Can benzothiophene carboxylic acids be degraded anaerobically?
Yes, there is evidence of anaerobic degradation of related compounds. For instance, a photosynthetic bacterium has been shown to transform thiophene-2-carboxylate to tetrahydrothiophene-2-carboxylate and 3-hydroxytetrahydrothiophene-2-carboxylate under anaerobic conditions.[1]
Q4: What are some common intermediates in the degradation of benzothiophene carboxylic acids?
Based on studies of related compounds, common intermediates likely include:
-
Benzothiophene-carboxy-CoA
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Hydroxylated benzothiophene carboxylic acids
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Ring-cleavage products such as 2-oxoglutarate[1]
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Decarboxylation of benzothiophene-2-carboxylic acid to benzothiophene has also been observed.[5]
Troubleshooting Guides
Issue 1: Low or No Degradation of Benzothiophene Carboxylic Acid in Microbial Cultures
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Screen different microbial strains known for degrading aromatic or sulfur-containing compounds (e.g., Pseudomonas, Rhodococcus).[4] Consider using a microbial consortium from a contaminated site. |
| Substrate toxicity | Start with a lower concentration of the benzothiophene carboxylic acid. Gradually increase the concentration as the culture adapts. |
| Nutrient limitation | Ensure the culture medium contains all necessary macro- and micronutrients. The heteroatoms of thiophene-2-carboxylate and pyrrole-2-carboxylate can serve as sole sources of sulfur and nitrogen for some bacteria.[6] |
| Suboptimal culture conditions (pH, temperature, aeration) | Optimize pH, temperature, and shaking speed (for aeration) for the specific microbial strain(s) being used. |
| Lack of a necessary co-substrate | Some degradation pathways are cometabolic, meaning another carbon source is required to induce the necessary enzymes. Experiment with the addition of a readily metabolizable carbon source like glucose or succinate. |
Issue 2: Accumulation of an Unknown Intermediate in HPLC or GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete degradation pathway | The microorganism may lack the enzymes for subsequent degradation steps. Try co-culturing with other strains or providing a different co-substrate to induce further enzymatic activity. |
| Enzyme inhibition | The accumulated intermediate may be inhibiting a downstream enzyme. Isolate the intermediate and test its inhibitory effect on whole cells or cell-free extracts. |
| Analytical artifact | Ensure the peak is not an artifact from the sample preparation or analytical instrument. Run a blank and check for ghost peaks. |
| Identification of the intermediate | Use High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the unknown intermediate. |
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH). For carboxylic acids, using a mobile phase with formic acid can improve peak shape. |
| Column degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample overload | Dilute the sample or inject a smaller volume. |
| Matrix effects | Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Data Presentation
Table 1: Microbial Degradation of Thiophene-2-Carboxylic Acid (T2C) by Rhodococcus strain TTD-1
| Parameter | Value | Reference |
| Apparent Km for T2C oxidation | 1.3 x 10-5 M | [4] |
| Carbon conversion to cell biomass | ~25% | [4] |
| Sulfur conversion | Quantitative to sulfate | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Microbial Degradation Assay
-
Prepare the Mineral Salt Medium (MSM): A typical MSM contains (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (1.0 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), and 1 ml of trace element solution.
-
Inoculum Preparation: Grow the selected microbial strain in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).
-
Degradation Experiment Setup: In a sterile flask, add the desired volume of MSM and the benzothiophene carboxylic acid stock solution to the final target concentration. Inoculate with the prepared cell suspension. Include a sterile control (no inoculum) and a cell control (no substrate).
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Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the microbial strain.
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Sampling and Analysis: At regular time intervals, withdraw an aliquot from each flask. Prepare the sample for analysis (e.g., centrifugation to remove cells, filtration). Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.
Protocol 2: Sample Preparation for HPLC-UV Analysis
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Sample Collection: Collect an aliquot of the culture medium at the desired time point.
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Cell Removal: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the microbial cells.
-
Protein Precipitation (Optional but Recommended): To the supernatant, add an equal volume of ice-cold methanol or acetonitrile to precipitate proteins. Incubate on ice for 30 minutes and then centrifuge again.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
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HPLC Analysis: Inject the filtered sample into the HPLC system. A reverse-phase C18 column is commonly used. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the elution profile using a UV detector at a wavelength where the benzothiophene carboxylic acid and expected metabolites have significant absorbance.
Protocol 3: Derivatization for GC-MS Analysis
For the analysis of non-volatile carboxylic acids by GC-MS, derivatization is necessary to increase their volatility.
-
Sample Extraction: Acidify the culture supernatant to pH < 2 with HCl and extract three times with an equal volume of a non-polar solvent like ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate.
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Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Silylation (Common Method): To the dried residue, add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
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GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program for the GC oven to separate the derivatized compounds. The mass spectrometer will provide fragmentation patterns for identification.
Visualizations
Caption: Proposed degradation pathway for benzothiophene carboxylic acids.
Caption: Troubleshooting workflow for low or no degradation.
Caption: General experimental workflow for degradation studies.
References
- 1. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylation of the thiophene ring by hepatic monooxygenases. Evidence for 5-hydroxylation of 2-aroylthiophenes as a general metabolic pathway using a simple UV-visible assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Amide Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in a low yield or no product at all. What are the most common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary issues often revolve around the quality of starting materials, suboptimal reaction conditions, or inefficient activation of the carboxylic acid.[1][2]
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Poor Starting Material Quality: The purity and dryness of your carboxylic acid, amine, reagents, and solvents are critical. The presence of water can lead to the hydrolysis of activated intermediates, halting the reaction.[1][2] Impurities in the starting materials can also interfere with the coupling process.
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Incomplete Carboxylic Acid Activation: For the amine to react, the carboxylic acid must first be activated by a coupling reagent. This process can be hampered by degraded coupling reagents or an incorrect stoichiometric ratio of reagents.[1][2]
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Amine Deactivation: The nucleophilicity of the amine is crucial for the reaction. An acid-base reaction between the carboxylic acid and the amine can lead to the formation of an ammonium salt, rendering the amine non-nucleophilic.[1]
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Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1][3]
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success.[1]
Q2: How do I select the most appropriate coupling reagent for my specific reaction?
The choice of coupling reagent is critical and depends on the nature of your substrates, desired reaction speed, and tolerance for side reactions.[4][5]
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Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents known for fast reaction times and are particularly effective for challenging or sterically hindered couplings.[4][6] HATU is often preferred as it can lead to less epimerization compared to HBTU.[4]
-
Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent with a low risk of racemization.[4] A key advantage is that its byproducts are not carcinogenic.[4]
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Carbodiimides (EDC, DCC): These are cost-effective and widely used.[4] However, they carry a higher risk of racemization, which can be suppressed by using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] The urea byproduct from EDC is water-soluble, simplifying purification.[4]
Q3: I'm observing significant side reactions, such as racemization. How can these be minimized?
Racemization is a common side reaction, especially in peptide synthesis. Several strategies can help to suppress it:
-
Use of Additives: Additives like HOBt and OxymaPure are effective at minimizing racemization when used with carbodiimide coupling reagents.[1][4]
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Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents, such as HATU and PyBOP, generally have a lower tendency to cause racemization compared to carbodiimides alone.[4][7]
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Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of racemization.[1]
Q4: What are the best practices for setting up an amide coupling reaction to maximize yield?
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your starting materials thoroughly, as water can hydrolyze the activated carboxylic acid intermediate.[1][2]
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Optimize Stoichiometry: A common starting point is to use a slight excess of the amine and the coupling reagent relative to the carboxylic acid.[2]
-
Order of Addition: For many modern coupling reagents like HATU, it is often best to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This can prevent side reactions where the coupling reagent reacts directly with the amine.[8]
-
Solvent and Base Selection:
-
Solvents: N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[6] Dichloromethane (DCM) and acetonitrile are also frequently used.[6]
-
Bases: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction.[6]
-
Q5: How can I effectively monitor the progress of my amide coupling reaction?
Monitoring the reaction is crucial to determine its completion and to avoid unnecessary side reactions from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to follow the disappearance of the limiting starting material and the appearance of the product.[2][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when a more precise analysis is needed, LC-MS can provide detailed information about the presence of starting materials, product, and any byproducts.[2]
Q6: My reaction seems to be stalled or proceeding very slowly. What can I do?
If your reaction is sluggish, consider the following troubleshooting steps:
-
Increase Reagent Equivalents: You can try increasing the equivalents of the coupling reagent and the amine.[6]
-
Check Reagent Quality: Ensure that your coupling reagents and bases have not degraded. Using freshly opened or properly stored reagents is recommended.[2][6]
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Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes help to drive a slow reaction to completion. However, be mindful that higher temperatures can also increase the likelihood of side reactions.[6]
Q7: What is the proper procedure for working up and purifying an amide coupling reaction?
A proper workup is essential to remove byproducts and unreacted starting materials.
-
Aqueous Wash: A typical workup involves diluting the reaction mixture with an organic solvent and washing it sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove basic impurities like unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove acidic components, and finally a brine wash.[9][11]
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Removal of Byproducts: The byproduct of DCC is a urea that is largely insoluble in many organic solvents and can often be removed by filtration.[12] The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup.[4][12]
-
Purification: The crude product is typically purified by column chromatography on silica gel.[5]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Key Advantages | Common Side Reactions/Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction times, highly efficient for difficult couplings, low racemization.[4][13] | Higher cost compared to carbodiimides.[4] |
| HBTU | Uronium Salt | High | Effective and widely used. | Can lead to more impurities compared to HATU.[13] |
| PyBOP | Phosphonium Salt | High | High efficiency, low risk of racemization, non-carcinogenic byproducts.[4] | More expensive than carbodiimides.[4] |
| EDC/HOBt | Carbodiimide | Good to High | Cost-effective, water-soluble urea byproduct simplifies workup.[4] | Higher risk of racemization without additives.[4] HOBt has explosive properties.[6] |
| DCC | Carbodiimide | Good | Cost-effective. | Byproduct (DCU) is often difficult to remove completely.[14] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of substrates, including those that are sterically hindered.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents).[2]
-
Add the coupling reagent HATU (1.0-1.5 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This is a cost-effective method suitable for many standard amide couplings.
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent like DCM or DMF.[15]
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 equivalents) to the mixture.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.[16]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, dilute it with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid, saturated aqueous NaHCO₃, and brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. coconote.app [coconote.app]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Unwanted Decarboxylation of Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in organic synthesis: the unwanted decarboxylation of carboxylic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent this reaction in your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your synthetic work.
Problem 1: My β-keto acid is decarboxylating during ester hydrolysis.
-
Possible Cause: β-Keto acids are inherently unstable and prone to decarboxylation, especially when heated or under acidic or basic conditions.[1][2] The conditions used for ester hydrolysis can often be harsh enough to trigger this unwanted side reaction.
-
Solution:
-
Low-Temperature Saponification: Perform the hydrolysis at a low temperature (e.g., 0 °C) to minimize the rate of decarboxylation.[3]
-
Careful pH Adjustment: During the workup, neutralize the reaction mixture cautiously with a mild acid (e.g., 1 M NaHSO₄) while keeping the solution cold to avoid creating strongly acidic or basic conditions that can catalyze decarboxylation.[3]
-
Use of Alternative Protecting Groups: If direct hydrolysis consistently leads to decarboxylation, consider using a protecting group that can be removed under milder, non-hydrolytic conditions, such as a benzyl or silyl ester.[4][5]
-
Problem 2: I am observing significant product loss during the purification of my thermally labile carboxylic acid.
-
Possible Cause: High temperatures during purification techniques like distillation can induce thermal decarboxylation.
-
Solution:
-
Low-Temperature Solvent Removal: Utilize a rotary evaporator with a low-temperature water bath and an efficient vacuum to remove solvents without excessive heating.[6]
-
Avoid Distillation: For highly sensitive compounds, avoid purification by distillation altogether.
-
Alternative Purification Methods:
-
Crystallization: If your carboxylic acid is a solid, crystallization from a suitable solvent system at low temperatures is an excellent and gentle purification method.[6]
-
Column Chromatography: Perform column chromatography at room temperature. It is crucial to use a neutral stationary phase, like neutral silica gel, to prevent acid- or base-catalyzed decarboxylation on the column.
-
-
Problem 3: My Grignard reaction with a carboxylic acid-containing starting material is failing or giving low yields.
-
Possible Cause: Grignard reagents are strong bases and will be quenched by the acidic proton of the carboxylic acid, preventing the desired nucleophilic addition.[7] This acid-base reaction is typically much faster than the Grignard addition to a carbonyl group.[7]
-
Solution:
-
Protect the Carboxylic Acid: Before performing the Grignard reaction, protect the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester).[8] The ester group is generally unreactive towards the Grignard reagent under standard conditions, allowing the desired reaction to proceed elsewhere in the molecule. The carboxylic acid can be regenerated by hydrolysis after the Grignard reaction is complete.
-
Problem 4: I am experiencing unexpected decarboxylation during my peptide synthesis.
-
Possible Cause: Certain amino acid residues, particularly aspartic and glutamic acid, can be susceptible to decarboxylation under the conditions used for peptide coupling or deprotection, although this is less common than other side reactions.[9] The α-carboxylic acid of a peptide can also undergo decarboxylation under specific catalytic conditions.[9]
-
Solution:
-
Optimize Coupling Conditions: Use milder coupling reagents and conditions. Scrutinize the reaction pH and temperature to minimize potential side reactions.
-
Protecting Group Strategy: The choice of protecting groups for the side chains of acidic amino acids is critical. Ensure they are stable to the conditions used for peptide elongation and are removed under conditions that do not promote decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem in the synthesis of carboxylic acids?
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[2] This is a significant issue in organic synthesis, particularly when working with keto acids, as it leads to the loss of the desired carboxylic acid product and the formation of a ketone or hydrocarbon byproduct.[2][10]
Q2: What are the primary factors that promote the decarboxylation of carboxylic acids?
Several factors can promote decarboxylation:
-
Heat: Elevated temperatures are a major driving force for decarboxylation, especially for β-keto acids and malonic acids.[2][11]
-
pH: Both acidic and basic conditions can catalyze the decarboxylation of β-keto esters following their hydrolysis to the corresponding β-keto acid.[1][12] The carboxylate anion of a β-keto acid has a lower activation barrier for decarboxylation compared to the protonated acid.
-
Solvent: The choice of solvent can influence the rate of decarboxylation.[13] Polar, protic solvents can disrupt the internal hydrogen bonding that stabilizes the transition state for decarboxylation in some cases, while in other cases, solvent basicity can play a determining role in increasing the reaction rate.[11][13]
-
Structure of the Carboxylic Acid: The stability of the carbanion intermediate formed upon decarboxylation is a key factor. Carboxylic acids with an electron-withdrawing group (like a carbonyl) at the β-position are particularly prone to decarboxylation because the resulting enolate intermediate is resonance-stabilized.[14]
Q3: How can I minimize decarboxylation during the synthesis of a β-keto acid?
To minimize decarboxylation, it is crucial to carefully control the reaction and purification conditions. Key strategies include:
-
Low-Temperature Synthesis: Whenever feasible, conduct reactions at or below room temperature.
-
pH Control: Maintain a neutral pH during workup and purification steps.
-
Use of Protecting Groups: Protecting the carboxylic acid functionality as an ester can prevent premature decarboxylation during synthesis.[4]
-
Mild Purification Techniques: Avoid high temperatures during purification. Techniques such as column chromatography at room temperature or crystallization are preferable to distillation.
Q4: Are α-keto acids also susceptible to decarboxylation?
Yes, α-keto acids can also undergo decarboxylation, particularly under oxidative conditions.[15]
Data Presentation
Table 1: Influence of Temperature on the Decarboxylation Rate of Acidic Cannabinoids
| Temperature (°C) | Time for >95% Decarboxylation of THCA-A (min) |
| 80 | > 60 |
| 95 | ~60 |
| 110 | ~30 |
| 130 | ~9 |
| 145 | ~6 |
Data extracted from a study on the decarboxylation of Δ⁹-tetrahydrocannabinolic acid A (THCA-A).[16]
Table 2: Comparative Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stable to Strong Base (e.g., LiOH, NaOH) | Stable to Strong Acid (e.g., TFA, HCl) | Cleavage Conditions |
| Methyl Ester | No | Yes | Acid or Base Hydrolysis[4] |
| Benzyl Ester | Moderately | Moderately | Hydrogenolysis (H₂, Pd/C)[4][5] |
| t-Butyl Ester | Yes | No | Acid (e.g., TFA)[4] |
| Silyl Ester | No | No | Mild Acid, Base, or Fluoride Ion[4] |
This table provides a general guide to the stability of common protecting groups.
Table 3: Effect of pH on the Half-Life of 2-Amino-3-ketobutyrate
| pH | Half-life (minutes) |
| 5.9 | 8.6 |
| 11.1 | 140 |
Data from a study on the pH-dependent decarboxylation of a β-keto acid.[1]
Experimental Protocols
Protocol 1: Low-Temperature Saponification of a β-Keto Ester
This protocol describes the hydrolysis of a β-keto ester to the corresponding β-keto acid while minimizing decarboxylation.[3]
-
Dissolution: Dissolve the β-keto ester in a suitable solvent such as methanol or ethanol at room temperature.
-
Saponification: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) dropwise while stirring vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization: While keeping the solution at 0 °C, carefully add a mild acid, such as 1 M aqueous sodium bisulfate (NaHSO₄), dropwise to neutralize the solution to a pH of ~7.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
Protocol 2: Protection of a Carboxylic Acid as a Benzyl Ester
This protocol details a general procedure for the protection of a carboxylic acid using benzyl alcohol.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the carboxylic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) in a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzyl ester can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This is a common and often clean method for benzyl ester deprotection.[15]
-
Preparation: In a round-bottom flask, dissolve the benzyl ester (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol% with respect to the substrate).
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Visualizations
Caption: Key factors influencing the rate of decarboxylation.
Caption: General workflow for preventing unwanted decarboxylation.
References
- 1. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Decarboxylative Couplings for Late-Stage Peptide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aklectures.com [aklectures.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. researchgate.net [researchgate.net]
- 16. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents. This document outlines detailed experimental protocols, presents comparative data with its constitutional isomer, 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, and offers a logical workflow for robust purity analysis.
Introduction
This compound is a crucial intermediate in the development of pharmaceuticals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. Given its importance, ensuring the high purity of this compound is paramount to guarantee the safety and efficacy of the final drug product. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity profiling of this compound.
Comparison with a Key Isomeric Impurity
In many synthetic routes, the formation of constitutional isomers is a common challenge. For this compound, the 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid represents a potential and often difficult-to-separate impurity. Therefore, analytical methods must be capable of resolving and quantifying these two isomers effectively.
Table 1: Physicochemical Properties of 5- and 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
| Property | This compound | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
| CAS Number | 244126-64-5[1] | 826995-55-5[2] |
| Molecular Formula | C₁₀H₅F₃O₂S[1] | C₁₀H₅F₃O₂S[2] |
| Molecular Weight | 246.21 g/mol [1] | 246.21 g/mol [2] |
| Melting Point | 190-196 °C[1] | Not readily available |
| Appearance | Dark cream solid[1] | Not readily available |
Purity Analysis Methodologies
A multi-pronged analytical approach is essential for the unambiguous determination of purity. Here, we detail the protocols for the most effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the target compound from its isomers and other process-related impurities.
Table 2: Comparative HPLC Purity Analysis
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| 4-(CF₃)-1-benzothiophene-2-COOH | 8.2 | 0.8 | - |
| 5-(CF₃)-1-benzothiophene-2-COOH | 9.5 | 99.1 | 99.1 |
| Unknown Impurity 1 | 11.3 | 0.1 | - |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic carboxylic acids.
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are crucial for confirming the identity of the desired isomer and identifying any structural impurities.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Shifts for 5-(CF₃) isomer | Predicted Shifts for 4-(CF₃) isomer |
| ¹H NMR | Aromatic Protons: 7.5 - 8.5 | Aromatic Protons: 7.6 - 8.6 |
| Carboxylic Acid Proton: >12 | Carboxylic Acid Proton: >12 | |
| ¹³C NMR | Carbonyl Carbon: ~165 | Carbonyl Carbon: ~165 |
| Aromatic Carbons: 120 - 145 | Aromatic Carbons: 120 - 145 | |
| CF₃ Carbon: ~124 (quartet) | CF₃ Carbon: ~123 (quartet) |
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
A standard pulse program for proton NMR.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program.
-
A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.
-
-
Data Processing: The spectra should be referenced to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which can help in confirming its identity and identifying impurities.
Table 4: Mass Spectrometry Data
| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI⁻ | 245.0 | 201.0 ([M-H-CO₂]⁻) |
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Negative ion mode (ESI⁻) is typically preferred for carboxylic acids.
-
Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion. Tandem MS (MS/MS) can be performed to study the fragmentation pattern for further structural confirmation. The fragmentation of benzothiophene derivatives often involves the loss of CO₂ from the carboxylic acid group.[3][4]
Experimental Workflow and Data Interpretation
A logical workflow ensures a thorough and efficient purity analysis.
References
- 1. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 2. 4-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 826995-55-5 [matrix-fine-chemicals.com]
- 3. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid derivatives, a class of compounds with significant potential in therapeutic applications, particularly in oncology and anti-inflammatory research. The inclusion of a trifluoromethyl group often enhances the metabolic stability and target affinity of drug candidates. This document outlines their potential biological targets, compares their hypothetical performance with established drugs, and provides detailed experimental protocols for their synthesis and evaluation.
Overview of Biological Activity
Derivatives of this compound are being investigated for their potential as inhibitors of key signaling pathway components, notably Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Similarly, COX-2 is a key enzyme in the inflammatory cascade and a validated target for anti-inflammatory drugs.
While specific inhibitory concentrations for this compound are not widely published, the therapeutic potential of this scaffold is highlighted by the activity of more complex derivatives. For instance, a thiophene-containing pyrimidine derivative incorporating a trifluoromethyl group has demonstrated potent EGFR kinase inhibition with an IC50 value of 0.091 µM.[2] This suggests that the core this compound structure is a promising starting point for the development of highly effective inhibitors.
Performance Comparison with Marketed Drugs
To contextualize the potential efficacy of these derivatives, their hypothetical inhibitory activities are compared with established drugs targeting EGFR and COX-2.
Table 1: Comparison of EGFR Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Hypothetical 5-(Trifluoromethyl)-1-benzothiophene-2-carboxamide | EGFR | - | Data not available. The core scaffold is present in known potent inhibitors. |
| Erlotinib | EGFR | 2 | A well-established EGFR inhibitor used in the treatment of non-small cell lung cancer. |
| Gefitinib | EGFR | 26 - 57 | Another widely used EGFR inhibitor for non-small cell lung cancer. |
Table 2: Comparison of COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Hypothetical this compound | COX-2 | - | Data not available. Benzothiophene derivatives have shown anti-inflammatory potential. |
| Celecoxib | COX-2 | 40 | A selective COX-2 inhibitor used for pain and inflammation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these compounds.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of this compound
A plausible synthetic route for the title compound is outlined below, based on established methods for benzothiophene synthesis.
Materials:
-
4-(Trifluoromethyl)thiophenol
-
Methyl 2-chloroacetate
-
Sodium methoxide
-
Methanol
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of Methyl 2-((4-(trifluoromethyl)phenyl)thio)acetate
-
To a solution of 4-(trifluoromethyl)thiophenol in methanol, add sodium methoxide at room temperature.
-
Stir the mixture for 30 minutes.
-
Add methyl 2-chloroacetate dropwise and reflux the reaction mixture for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Cyclization to Methyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
-
The crude product from Step 1 is subjected to cyclization using a suitable catalyst, such as polyphosphoric acid or Eaton's reagent, with heating.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitate is filtered, washed with water, and dried.
-
-
Step 3: Hydrolysis to this compound
-
The methyl ester from Step 2 is dissolved in a mixture of methanol and water.
-
Sodium hydroxide is added, and the mixture is refluxed for 2 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final product.
-
In Vitro EGFR Kinase Inhibition Assay
This protocol is adapted from standard luminescent kinase assays.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for controls).
-
Add 2 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in COX assay buffer.
-
To each well of a 96-well plate, add the COX assay buffer, heme, and the fluorometric probe.
-
Add the test compound or vehicle (for controls).
-
Add the COX-2 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically for 10-20 minutes using a fluorescence plate reader (Excitation/Emission ~535/587 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiophenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated benzothiophenes, supported by experimental data. The strategic incorporation of fluorine into the benzothiophene scaffold has emerged as a key strategy in medicinal chemistry to modulate the therapeutic properties of this important class of heterocyclic compounds. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and a more desirable pharmacokinetic profile.
This guide will delve into a comparative analysis of these effects across various biological activities, focusing on antimicrobial and enzyme inhibitory properties.
Antimicrobial Activity: Enhancing the Fight Against Drug-Resistant Bacteria
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Fluorination of the benzothiophene core has been shown to be a promising strategy in developing potent antibacterial compounds, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Comparison of Antibacterial Activity
A study on novel fluorinated benzothiophene-indole hybrids revealed that fluorination can significantly impact antibacterial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated and non-fluorinated analogs against various S. aureus strains.
| Compound | R Group (Non-Fluorinated) | MIC (µg/mL) vs. MRSA (USA300 Lac * lux) | MIC (µg/mL) vs. MSSA (ATCC6538) | Reference Compound | R Group (Fluorinated) | MIC (µg/mL) vs. MRSA (USA300 Lac * lux) | MIC (µg/mL) vs. MSSA (ATCC6538) |
| Series 1 | H | >32 | >32 | 3c | 5-F | 2 | 2 |
| Series 2 | H | 16 | 8 | 3f | 5-F | 4 | 2 |
Data extracted from "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains".[1][2][3]
The data clearly indicates that the introduction of a fluorine atom at the 5-position of the benzothiophene ring (compounds 3c and 3f ) leads to a substantial increase in antibacterial activity against both MRSA and MSSA strains compared to their non-fluorinated counterparts.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The antibacterial activity of the compounds was determined using the two-fold serial dilution technique.[1] Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). The compounds were tested against various MRSA and methicillin-sensitive S. aureus (MSSA) strains. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.[1] Standard antibiotics such as oxacillin and ciprofloxacin were used as controls.[1]
Enzyme Inhibition: Targeting Bacterial Pyruvate Kinase
The molecular target for the antibacterial activity of these fluorinated benzothiophene-indole hybrids was identified as bacterial pyruvate kinase (PK), a crucial enzyme in the glycolytic pathway.[1][2][3]
Quantitative Comparison of Pyruvate Kinase Inhibition
The inhibitory activity of selected compounds against MRSA pyruvate kinase was determined, and the half-maximal inhibitory concentration (IC50) values were calculated.
| Compound | Mean Antibacterial Activity (MIC in µg/mL) | IC50 of PK Inhibition (µM) |
| 3c | 2.25 | 1.6 |
| 3f | 2.75 | 2.1 |
| 4f | 3 | 2.3 |
| 6d | 10 | 3.5 |
| 5b | ≥32 | Not active |
| 6b | ≥32 | Not active |
Data extracted from "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains".[1]
The compounds with the most potent antibacterial activity (3c and 3f ) also exhibited the strongest inhibition of pyruvate kinase, with IC50 values in the low micromolar range.[1] This correlation suggests that the antibacterial effect is, at least in part, due to the inhibition of this essential enzyme. Compounds with poor antibacterial activity (5b and 6b ) were found to be inactive as PK inhibitors.[1]
Experimental Protocols
Pyruvate Kinase (PK) Inhibition Assay:
The inhibition of MRSA pyruvate kinase was determined using a luminescence-based assay that measures ATP generation from the conversion of phosphoenolpyruvate to pyruvate by PK.[1] The enzyme was overexpressed in Escherichia coli and purified. The assay was performed with varying concentrations of the test compounds (0.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM).[1] The final concentration of pyruvate kinase in the assay was 15 nM.[1] The reaction was initiated by adding a master mix containing 60 mM Na+ – HEPES, 67 mM KCl, 2 mM ADP, 10 mM PEP, and 6.7 mM MgCl2.[1] Samples lacking the enzyme and the compound, as well as PK without any compound, served as negative and positive controls, respectively.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the inhibition of the glycolytic pathway through the targeting of pyruvate kinase by fluorinated benzothiophene derivatives.
SGLT2 Inhibition: A Potential Role in Diabetes Management
Beyond antimicrobial applications, fluorinated benzothiophenes have shown promise as potent and selective inhibitors of sodium-glucose co-transporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
One study highlighted a benzothiophene derivative where the substitution with a fluorine atom at the ortho position of a phenyl group attached to the benzothiophene core resulted in a highly potent and selective SGLT2 inhibitor.[4] This compound exhibited an IC50 value of 7.4 nM and a 254-fold selectivity over SGLT1.[4]
Experimental Workflow for SGLT2 Inhibitor Screening
The general workflow for identifying and characterizing SGLT2 inhibitors is depicted below.
Conclusion
The incorporation of fluorine into the benzothiophene scaffold consistently demonstrates a significant and positive impact on biological activity. In the context of antimicrobial research, fluorination has led to the development of potent inhibitors of MRSA, targeting the essential enzyme pyruvate kinase. Furthermore, in the realm of metabolic diseases, a strategically placed fluorine atom has been shown to produce a highly potent and selective SGLT2 inhibitor. These findings underscore the importance of fluorine as a bioisostere in modern drug design and highlight the potential of fluorinated benzothiophenes as a versatile scaffold for the development of novel therapeutics. Further research into the structure-activity relationships of fluorinated benzothiophenes is warranted to fully exploit their therapeutic potential.
References
- 1. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
Comparison of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid with other kinase inhibitors
A comparative analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid and its analogs reveals the potential of the benzothiophene core in designing targeted kinase inhibitors. While direct evidence for the kinase inhibitory activity of this compound is not publicly available, a growing body of research on its structural relatives highlights the promise of this chemical class in the development of novel therapeutics for a range of diseases, including metabolic disorders and cancer.
The dysregulation of protein kinases is a fundamental mechanism in the pathology of numerous human diseases. This has spurred extensive research and development of small molecule kinase inhibitors. The benzothiophene scaffold has emerged as a versatile and promising core structure for the design of such inhibitors. This guide provides a comparative overview of benzothiophene-2-carboxylic acid and benzothiophene-2-carboxamide derivatives that have demonstrated significant kinase inhibitory activity, placing the potential of this compound into a broader context of kinase inhibitor development.
Comparative Inhibitory Potency of Benzothiophene Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of several benzothiophene derivatives against their respective target kinases. For comparative purposes, well-established kinase inhibitors are also included.
| Compound/Inhibitor | Target Kinase | IC50 (µM) | Compound Class |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDK | 3.19[1][2] | Benzothiophene Carboxylic Acid |
| Compound 12 (N-Benzylated 5-hydroxybenzothiophene-2-carboxamide derivative) | DYRK1A | 0.029 | Benzothiophene Carboxamide |
| DYRK1B | 0.048 | Benzothiophene Carboxamide | |
| CLK1 | 0.061[3] | Benzothiophene Carboxamide | |
| Compound 17 (N-Benzylated 5-hydroxybenzothiophene-2-carboxamide derivative) | DYRK1A | 0.020 | Benzothiophene Carboxamide |
| DYRK1B | 0.040 | Benzothiophene Carboxamide | |
| CLK1 | 0.074[3] | Benzothiophene Carboxamide | |
| Compound 10b (5-methoxybenzothiophene-2-carboxamide derivative) | CLK1 | 0.0127[4][5] | Benzothiophene Carboxamide |
| Sunitinib | CLK1 | 0.022[6] | Indolinone |
| VEGFR2 | 0.009 | Indolinone | |
| PDGFRβ | 0.008 | Indolinone | |
| Harmine | DYRK1A | 0.03 | β-carboline alkaloid |
Experimental Protocols: Determining Kinase Inhibitory Activity
The determination of IC50 values is crucial for the characterization and comparison of kinase inhibitors. While specific experimental conditions can vary, the general methodologies for biochemical and cell-based kinase inhibition assays follow a consistent workflow.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a purified kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest (e.g., BCKDK, DYRK1A, CLK1).
-
Specific peptide or protein substrate for the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a reporter system.
-
Test compound (e.g., a benzothiophene derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).
-
Detection reagents (e.g., scintillation fluid, luminescence-based ATP detection kit, or specific antibodies for TR-FRET).
-
Microplate reader (e.g., scintillation counter, luminometer, or fluorescence reader).
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection: Measure the kinase activity. For radioactive assays, this involves quantifying the amount of radiolabeled phosphate transferred to the substrate. For non-radioactive assays, this could involve measuring the amount of ADP produced (e.g., using ADP-Glo™ assay) or detecting the phosphorylated substrate using a specific antibody (e.g., in a TR-FRET assay).
-
Data Analysis:
-
Subtract the background signal (from a control reaction without kinase) from all readings.
-
Normalize the data by setting the signal from the control with no inhibitor (e.g., DMSO only) to 100% kinase activity and the signal from a control with a known potent inhibitor to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the concentration of a test compound required to inhibit the activity of a target kinase within a cellular context.
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
A method to stimulate a signaling pathway involving the target kinase (if necessary).
-
Lysis buffer.
-
Antibodies specific for the phosphorylated substrate of the target kinase and for the total amount of the substrate.
-
A detection method such as Western blotting, ELISA, or in-cell Western.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow them to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Stimulation: If the kinase is part of a signaling pathway that requires activation, stimulate the cells with an appropriate agonist.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Detection of Phosphorylation: Measure the level of phosphorylation of the kinase's substrate in the cell lysates.
-
Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a plate-based assay with a capture antibody for the substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.
-
Normalize the data to the stimulated control (100% activity) and the unstimulated or maximally inhibited control (0% activity).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The kinases targeted by benzothiophene derivatives are involved in crucial cellular signaling pathways. Understanding these pathways is key to elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.
BCKDK and BCAA Metabolism
Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) is a key regulator of the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). BCKDK phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby inhibiting BCAA breakdown.[1][2] Allosteric inhibitors of BCKDK, such as the benzothiophene derivative BT2, prevent this inactivation, leading to enhanced BCAA metabolism.[1][2]
Caption: BCKDK signaling pathway and the inhibitory action of BT2.
DYRK/CLK Signaling in Cellular Processes
The Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in a multitude of cellular processes, including the regulation of transcription, pre-mRNA splicing, and cell cycle progression.[3][7] For instance, these kinases can phosphorylate serine/arginine-rich (SR) proteins, which are crucial for the assembly of the spliceosome. Inhibitors targeting these kinases can therefore modulate gene expression and affect cell proliferation, making them attractive targets for cancer therapy.[3][7]
Caption: Overview of DYRK/CLK signaling pathways and their inhibition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of a kinase inhibitor follows a systematic workflow, from initial compound handling to final data analysis.
Caption: General experimental workflow for IC50 determination.
Conclusion
The benzothiophene scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The examples of benzothiophene-2-carboxylic acid and -carboxamide derivatives targeting BCKDK, DYRKs, and CLKs demonstrate the adaptability of this core structure to achieve high potency and, in some cases, selectivity. While the specific kinase inhibitory profile of this compound remains to be elucidated, its structural similarity to these active compounds strongly suggests its potential as a valuable starting point for medicinal chemistry efforts. The trifluoromethyl group, a common substituent in drug design known to enhance metabolic stability and binding affinity, may confer unique and advantageous properties. Further investigation into this and related compounds is warranted to fully explore the therapeutic potential of the benzothiophene class of kinase inhibitors.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Efficacy of Benzothiophene and Trifluoromethylated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of synthesized heterocyclic compounds, with a focus on benzothiophene and trifluoromethyl-containing moieties. Due to the limited availability of public data on the specific class of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid amides, this guide has been broadened to include structurally related compounds with demonstrated anticancer and antimicrobial activities. The objective is to present a clear comparison of their performance against relevant cell lines and microbial strains, supported by detailed experimental methodologies.
Anticancer Activity
A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their potential as EGFR inhibitors. The in vitro anticancer activity of these compounds was assessed against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives and a Benzothiophene-3-carboxylic acid 1,1-dioxide Derivative
| Compound ID | Test System | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9u | A549 (Lung Carcinoma) | 0.35[1] | Gefitinib | - |
| 9u | MCF-7 (Breast Adenocarcinoma) | 3.24[1] | Gefitinib | - |
| 9u | PC-3 (Prostate Adenocarcinoma) | 5.12[1] | Gefitinib | - |
| 9u | EGFR Kinase | 0.091[1] | - | - |
| b19 | MDA-MB-231 (Breast Adenocarcinoma) | Significantly inhibited proliferation | DC-Rhoin | - |
Note: A lower IC50 value indicates a higher potency of the compound.
Compound 9u , a 5-trifluoromethylpyrimidine derivative, demonstrated potent inhibitory activity against the A549 human lung carcinoma cell line and EGFR kinase.[1] Further studies revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[1]
Compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells.[2] It also promoted apoptosis in these cells, with its mechanism of action confirmed to be via the RhoA/ROCK pathway.[2]
Antimicrobial Activity
A selection of newly synthesized thiophene-2-carboxamide derivatives were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Thiophene-2-Carboxamide Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Compound | MIC (µg/mL) |
| 7a | - | - | - | - | Ampicillin | - |
| 7b | 20 | 19 | - | 20 | Ampicillin | - |
| 3b | 17 | 18 | - | 18 | Ampicillin | - |
| 3c | - | - | - | - | Ampicillin | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
The amino thiophene-2-carboxamide 7a showed significant antioxidant activity.[3] Compound 7b , containing a methoxy group, exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3] The hydroxy thiophene-2-carboxamide derivative 3b also demonstrated very good efficacy against B. subtilis and P. aeruginosa, and good activity against S. aureus.[3]
Experimental Protocols
In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Serum-free cell culture medium
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[4]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
After incubation, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]
-
Incubate the plate at 37°C for 3 hours.[4]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 590 nm using a multi-well spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)[5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[6]
-
Test compounds serially diluted in MHB
-
96-well microtiter plates[7]
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.[5]
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Signaling Pathway
EGFR Signaling Pathway Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. The 5-trifluoromethylpyrimidine derivatives discussed in this guide act as EGFR inhibitors, blocking these signaling pathways and thereby exerting their anticancer effects.[1]
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Thiophene Ring in Drug Design: A Comparative Guide to Bioisosteric Replacement
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, is a common scaffold in many FDA-approved drugs.[2][3] However, its susceptibility to metabolic oxidation into reactive metabolites raises concerns about potential toxicity, making it a frequent target for bioisosteric replacement.[4][5][6]
This guide provides a comprehensive comparison of the thiophene ring with its common bioisosteres, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.
The Rationale for Replacing the Thiophene Ring
The primary motivation for replacing a thiophene moiety stems from its metabolic liabilities. Cytochrome P450 (CYP) enzymes can oxidize the thiophene ring to form highly reactive and electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[5][6][7] These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced toxicity, including hepatotoxicity.[5][6][8] The diuretic agent tienilic acid, for instance, was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene ring.[5][6]
Beyond metabolic instability, other reasons to consider replacement include:
-
Modulating Potency and Selectivity: Altering the ring system can change the molecule's interaction with its biological target, potentially improving binding affinity or selectivity over related targets.[9]
-
Improving Physicochemical Properties: Introducing different heteroatoms can modify a compound's lipophilicity, polarity, and solubility, which in turn affects its absorption, distribution, and excretion profile.[10]
-
Avoiding Off-Target Effects: Thiophene-containing compounds can sometimes exhibit undesirable off-target activities, such as inhibition of hERG channels or various CYP isoforms, which can be mitigated through bioisosteric replacement.[10]
Below is a diagram illustrating the general workflow for bioisosteric replacement in drug design.
Common Bioisosteres for the Thiophene Ring
The selection of a suitable bioisostere depends on the specific liabilities of the parent compound and the desired property improvements. Classical and non-classical bioisosteres are employed, with five- and six-membered aromatic rings being the most common replacements.
Performance Comparison: Thiophene vs. Alternatives
The ultimate success of a bioisosteric swap is determined by empirical data. The following tables summarize quantitative comparisons between thiophene-containing compounds and their analogs across key pharmacological parameters.
Table 1: Comparison of Pharmacodynamic Properties (Target Affinity & Potency)
| Target | Original Compound (Ring) | Kᵢ (nM) | Bioisosteric Analog (Ring) | Kᵢ (nM) | Fold Change | Reference |
| GluN2B NMDA Receptor | Compound 4 (Benzene) | 57 | Compound 8a (Thiophene) | 26 | 2.2x increase | [11][12] |
| 5-HT₁ₐ Receptor | N,N-dimethyltryptamine (Indole) | >1000 | Compound 3a (Thieno[3,2-b]pyrrole) | 16 | >62x increase | [9] |
| 5-HT₁ₐ Receptor | N,N-dimethyltryptamine (Indole) | >1000 | Compound 3b (Thieno[2,3-b]pyrrole) | 22 | >45x increase | [9] |
| 5-HT₂ₐ Receptor | N,N-dimethyltryptamine (Indole) | 57 | Compound 3a (Thieno[3,2-b]pyrrole) | 210 | 3.7x decrease | [9] |
| 5-HT₂ₐ Receptor | N,N-dimethyltryptamine (Indole) | 57 | Compound 3b (Thieno[2,3-b]pyrrole) | 110 | 1.9x decrease | [9] |
Note: Data presented for comparison purposes. Kᵢ is the inhibition constant; a lower value indicates higher binding affinity.
The data indicates that replacing a benzene ring with a thiophene ring can be well-tolerated and may even increase target affinity, as seen with the GluN2B ligand.[11][12] However, the outcome is highly context-dependent. In the case of tryptamine analogs, replacing the phenyl portion of the indole nucleus with a thiophene ring dramatically increased affinity for the 5-HT₁ₐ receptor while decreasing it for the 5-HT₂ₐ receptor, demonstrating how bioisosterism can be used to tune selectivity.[9]
Table 2: Comparison of Pharmacokinetic and Safety Properties
| Compound Class | Ring System | Metabolic Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| Hypothetical NSAID | Thiophene | 35 | 8.5 | 12 |
| Phenyl | 45 | 15.2 | > 30 | |
| Pyridine | 72 | 25.0 | > 30 | |
| Thiazole | 65 | > 50 | > 30 | |
| Analgesic[13] | Compound 2b (Thienopyrimidine) | 102.1 (in S9) | N/A | N/A |
| Indomethacin | 67.8 (in S9) | N/A | N/A |
Note: Data for the hypothetical NSAID is illustrative, based on general trends where replacing thiophene with nitrogen-containing heterocycles improves metabolic stability and reduces off-target inhibition.[10] N/A = Not Available.
Replacing electron-rich aromatic rings like thiophene or phenyl with electron-deficient rings containing nitrogen (e.g., pyridine, thiazole) often reduces CYP-mediated metabolism and improves metabolic stability.[10] This substitution can also decrease lipophilicity, which may reduce hERG inhibition.[10] A study on nonacidic thiophene-based derivatives found that compound 2b, a thienopyrimidine, showed a 1.5-fold longer half-life in S9 rat liver fraction compared to the established drug indomethacin, indicating superior metabolic stability.[13]
Visualizing Thiophene Metabolism
A key driver for replacing the thiophene ring is its propensity to form reactive metabolites. The diagram below illustrates the CYP450-mediated metabolic activation pathway.
Experimental Protocols
Objective comparison requires standardized and robust experimental methodologies. Below are detailed protocols for the key assays used to evaluate the compounds discussed.
Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[14][15]
-
Preparation: Human liver microsomes (HLMs) are thawed and diluted in a potassium phosphate buffer (pH 7.4). The test compound is prepared as a stock solution in DMSO and diluted in the buffer to the final incubation concentration (e.g., 1 µM).
-
Incubation: The reaction is initiated by adding an NADPH-regenerating system to the HLM and test compound mixture. The plate is incubated at 37°C with shaking.[14]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the linear regression of the natural log of the percent remaining versus time.[16]
CYP450 Inhibition Assay
This assay measures a compound's potential to inhibit specific CYP enzymes, a common cause of drug-drug interactions.[17][18]
-
Incubation Setup: Human liver microsomes are incubated with a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4) and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Inhibitor Addition: The test compound is added at various concentrations. A vehicle control (no inhibitor) is also run.
-
Reaction: The reaction is initiated and incubated at 37°C for a predetermined time.
-
Termination: The reaction is stopped by adding a cold solvent.
-
Analysis: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is quantified by LC-MS/MS.
-
Data Calculation: The rate of metabolite formation at each test compound concentration is compared to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition) is determined by plotting percent inhibition versus test compound concentration.[17]
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the risk of a compound causing cardiac arrhythmia by blocking the hERG potassium channel.[19][20]
-
Cell Culture: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is cultured and prepared for the assay.[21]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used, often on an automated platform (e.g., QPatch).[19][20] A stable giga-ohm seal is established.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the hERG current. A common step involves a depolarizing pulse followed by a repolarizing pulse to measure the characteristic "tail current," which is the primary measurement for assessing hERG block.[21]
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. A known hERG blocker (e.g., E-4031) is used as a positive control.[19]
-
Data Analysis: The percentage of hERG current inhibition is measured at each concentration relative to the baseline. A concentration-response curve is generated to calculate the IC₅₀ value.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. evotec.com [evotec.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Validated Analytical Methods for Benzothiophene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzothiophene, a sulfur-containing aromatic compound found in petroleum and as a structural motif in many pharmaceuticals, is of paramount importance. The selection of an appropriate analytical method is critical for ensuring data quality, whether for environmental monitoring, quality control of pharmaceuticals, or in research and development. This guide provides a comparative overview of the two most common and well-validated analytical techniques for benzothiophene quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the typical performance characteristics of these two methods. Data for a closely related compound, 3-bromo-7-chloro-1-benzothiophene, is used to provide a comparative baseline.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[1] | > 0.998[1] |
| Accuracy (% Recovery) | 95.07 - 104.93%[1] | 80.23 - 115.41%[1] |
| Precision (% RSD) | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[1] | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[1] |
| Limit of Detection (LOD) | < 0.04 µg/mL[1] | 0.01 ppm[1] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[1] | 0.025 ppm[1] |
Logical Workflow for Method Selection
The decision-making process for selecting the most suitable analytical technique can be streamlined by considering a few key experimental requirements.
Caption: A decision tree to guide the selection between HPLC-UV and GC-MS.
Experimental Protocols
Below are detailed methodologies for the quantification of benzothiophene using HPLC-UV and GC-MS. These protocols are general and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The benzothiophene is detected by its absorbance of UV light at a specific wavelength.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Benzothiophene standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of benzothiophene in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing benzothiophene in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 231 nm
-
-
Analysis: Inject the calibration standards and samples into the HPLC system. Identify the benzothiophene peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the benzothiophene in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Selective Detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
Benzothiophene standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of benzothiophene in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the linear range of the instrument.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Splitless
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Electron ionization: 70 eV
-
Scan mode: Full scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the standards and samples. Identify benzothiophene by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion from the mass spectrum.
Typical Experimental Workflow
The general process from sample receipt to final data analysis is outlined in the following workflow diagram.
Caption: A generalized workflow for the analysis of benzothiophene.
References
Comparative study of benzothiophene synthesis methods
Benzothiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds and organic electronic materials. The construction of this fused heterocyclic system has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of four prominent methods for synthesizing benzothiophene cores: Palladium-Catalyzed Annulation, the Gewald Synthesis, the Fiesselmann Synthesis, and a classical Intramolecular Cyclization approach.
This comparison focuses on providing researchers, scientists, and drug development professionals with a clear, data-driven analysis of these key methodologies, complete with detailed experimental protocols and visual workflows to aid in methodological selection and implementation.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to a target benzothiophene derivative depends on factors such as the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. The following table summarizes the key quantitative and qualitative aspects of the four highlighted methods.
| Synthesis Method | Key Reactants | Catalyst / Reagent | Temperature | Time | Typical Yield (%) |
| Palladium-Catalyzed Annulation | Aryl Sulfide, Internal Alkyne | Pd(OAc)₂, P(o-tolyl)₃ | 130 °C | 18 h | 80-95% |
| Gewald Synthesis | Cyclohexanone, Malononitrile, Sulfur | Morpholine (base) | 50 °C | 3 h | 85-95% |
| Fiesselmann Synthesis | 3-Chlorobenzoyl-benzothiophene, Methyl thioglycolate | DBU, CaO | Room Temp. | 2 h | ~90% |
| Classical Cyclization | Phenylthioacetic Acid | Acetic Anhydride | 140 °C (Reflux) | 2 h | ~70-80% |
Method 1: Palladium-Catalyzed Annulation of Aryl Sulfides
This modern approach offers a convergent and highly flexible route to 2,3-disubstituted benzothiophenes. It involves the palladium-catalyzed reaction between readily available aryl sulfides and internal alkynes, demonstrating broad functional group tolerance.
Experimental Protocol
A representative procedure for the palladium-catalyzed annulation is as follows: In a glovebox, an oven-dried screw-capped vial is charged with Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (40 mol%), the aryl sulfide (0.30 mmol), and the internal alkyne (0.45 mmol). o-Xylene (1.0 mL) is added as the solvent. The vial is sealed and removed from the glovebox, then heated in an oil bath at 130 °C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to afford the desired 2,3-disubstituted benzothiophene.
Method 2: Gewald Synthesis
The Gewald reaction is a classic multi-component synthesis that provides a straightforward route to 2-aminothiophenes. When a cyclic ketone such as cyclohexanone is used, the reaction yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are versatile intermediates for further functionalization.
Experimental Protocol
The synthesis is typically performed in a one-pot procedure.[1][2] A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) is prepared in ethanol (30 mL). Morpholine (20 mol%) is added as a basic catalyst. The mixture is stirred and heated at 50 °C for approximately 3 hours, during which the product typically precipitates. After completion, the reaction is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol or a similar solvent to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1][2]
Method 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes. This example demonstrates its application in creating a more complex, fused benzo[b]thieno[2,3-d]thiophene system from a functionalized benzothiophene precursor, showcasing the reaction's utility in building elaborate heterocyclic structures.[3]
Experimental Protocol
This procedure illustrates the construction of a benzo[b]thieno[2,3-d]thiophene system.[3] To a solution of a 3-chloro-2-aroylbenzo[b]thiophene (1.0 mmol) and methyl thioglycolate (1.1 mmol) in dimethylformamide (DMF, 5 mL), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) and calcium oxide (CaO, 1.1 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is poured into cold water (50 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the functionalized benzo[b]thieno[2,3-d]thiophene derivative.[3]
Method 4: Classical Intramolecular Cyclization
One of the most fundamental methods for forming the benzothiophene ring system is the acid-catalyzed intramolecular cyclization of a suitable precursor. The cyclization of arylthioacetic acids using a dehydrating agent like acetic anhydride is a classic and direct route to 3-hydroxybenzo[b]thiophenes, which are valuable intermediates.[4]
Experimental Protocol
A straightforward procedure for the cyclization of phenylthioacetic acid is as follows.[4] Phenylthioacetic acid is dissolved in an excess of acetic anhydride. The solution is heated to reflux (approximately 140 °C) and maintained at this temperature for 2 hours to effect cyclization. After the reaction period, the mixture is cooled to room temperature and then carefully poured into cold water to quench the excess acetic anhydride. The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude 3-hydroxybenzo[b]thiophene, which can be purified further by recrystallization or chromatography.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
Efficacy of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid derivatives against MDR strains
A Comparative Analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid Derivatives and Existing Therapies in Combating Multidrug-Resistant Pathogens
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the urgent development of novel antimicrobial agents. Among the promising candidates, derivatives of this compound have emerged as a focal point of research due to their potential to overcome existing resistance mechanisms. This guide provides a comparative analysis of the efficacy of these compounds against MDR strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics, vancomycin and linezolid.
Efficacy Against Multidrug-Resistant Staphylococcus aureus
While direct studies on this compound are limited, research on closely related analogs provides significant insights into their antimicrobial potential. A study on benzo[b]thiophene acylhydrazones, which included a 6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl derivative, demonstrated notable activity against S. aureus, including a daptomycin-resistant strain[1].
For a comprehensive comparison, the Minimum Inhibitory Concentration (MIC) values of this trifluoromethylated benzothiophene derivative are presented alongside those of vancomycin and linezolid against MRSA.
| Compound/Drug | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl derivative | S. aureus ATCC 29213, Daptomycin-Resistant S. aureus | 16 | [1] |
| Vancomycin | MRSA | 0.5 - 2 | [2] |
| Linezolid | MRSA | 1 - 4 | [3][4] |
Key Observations:
-
The 6-(trifluoromethyl)benzo[b]thiophene derivative exhibits moderate activity against S. aureus, including a resistant strain.
-
Vancomycin and linezolid, established antibiotics for MRSA infections, generally show lower MIC values, indicating higher potency in vitro.
-
It is important to note that the benzothiophene derivative represents a novel chemical scaffold with a potentially different mechanism of action, which could be advantageous against strains resistant to current drug classes.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies on thiophene and benzothiazole derivatives suggest that their antibacterial activity may stem from the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[2][3][5][6][7]. This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. By binding to a novel allosteric pocket on the DNA gyrase-DNA complex, these inhibitors can stabilize the cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome[2][3]. This mechanism is distinct from that of fluoroquinolones, which also target DNA gyrase but at a different site.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized laboratory procedures. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Test compound (this compound derivative) and control antibiotics (Vancomycin, Linezolid)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and control antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with MHB only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compound and control antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify and dry.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound and control solutions at known concentrations into the wells.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
Derivatives of this compound represent a promising avenue for the development of new antibiotics to combat MDR pathogens. While the available data on a close analog shows moderate activity compared to established drugs like vancomycin and linezolid, the potential for a novel mechanism of action targeting DNA gyrase is a significant advantage. Further structure-activity relationship studies are warranted to optimize the potency of this chemical class. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel antimicrobial candidates.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | C11H7F3O2S | CID 1477956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound and a carboxylic acid, this chemical requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, in line with general laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat should be worn. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors. A NIOSH-approved respirator may be required for large-scale operations or in case of a spill. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and compatible hazardous waste container.[1] The container must be in good condition and have a secure, sealable lid.[2]
-
Halogenated Organic Waste Stream: As a fluorinated compound, this chemical falls under the category of halogenated organic waste.[3] It is crucial to segregate it from non-halogenated organic waste streams to facilitate proper treatment and disposal, which is often incineration at a regulated hazardous waste facility.[3][4]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong bases, oxidizing agents, or other reactive chemicals.[2][5]
2. Container Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[2]
-
Required Information: The label should include:
3. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[2][6]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Regulatory Compliance: Ensure that the disposal process is fully compliant with all applicable local, state, and national regulations.[1]
Summary of Disposal Options
The following table summarizes the appropriate and inappropriate disposal methods for this compound.
| Disposal Method | Recommendation | Rationale |
| Drain Disposal | Not Recommended | This compound is a complex halogenated organic molecule and is considered hazardous.[1][3] Drain disposal is generally prohibited for such chemicals to prevent environmental contamination.[1] |
| Regular Trash | Not Recommended | Solid waste containing this chemical must be treated as hazardous waste and should not be disposed of in the regular trash.[1] |
| Neutralization | Not Recommended for Drain Disposal | While neutralization of simple carboxylic acids can sometimes be a pretreatment step, the complex and halogenated nature of this molecule makes drain disposal after neutralization inappropriate without explicit approval from EHS.[8][9][10] |
| Incineration | Recommended (via licensed facility) | High-temperature incineration at a permitted hazardous waste facility is the standard and environmentally preferred method for the disposal of halogenated organic compounds.[3] |
| Landfill | Not Recommended | Direct landfilling of untreated hazardous chemical waste is generally prohibited. |
| Recycling/Recovery | Generally Not Feasible in a Laboratory Setting | While solvent recycling is a green chemistry practice, the recovery of this specific solid compound from waste mixtures is not practical in a standard laboratory and should be left to specialized chemical waste handlers.[4] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. interchim.com [interchim.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. laballey.com [laballey.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
-
Eye Irritation: May cause serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][4][5]
The minimum personal protective equipment (PPE) required when handling this compound is detailed below.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[6] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[6][7] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat is recommended if working with flammable solvents in the same procedure.[7][8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] |
| Footwear | Closed-toe shoes | Required to prevent injuries from dropped objects or spills.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental workflow is mandatory to minimize exposure and ensure safe handling.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Stream | Collection Procedure | Labeling Requirements | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container for halogenated organic waste. | "Hazardous Waste", "Halogenated Organic Solid Waste", and the full chemical name. | Arrange for pickup through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste (Rinsate) | Collect all rinsates from cleaning glassware in a designated, sealed container for halogenated organic liquid waste.[9] | "Hazardous Waste", "Halogenated Organic Liquid Waste", and the names of the solvents used. | Arrange for pickup through your institution's EHS office. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste container. | Not applicable for individual items, but the container must be properly labeled. | Follow your institution's guidelines for disposing of contaminated lab waste. |
Logical Relationship for Waste Management:
Caption: Logical flow for the proper disposal of halogenated chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. interchim.com [interchim.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
